molecular formula C13H10F3NO4 B060492 Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate CAS No. 175278-35-0

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Cat. No.: B060492
CAS No.: 175278-35-0
M. Wt: 301.22 g/mol
InChI Key: MVLDLMQMSHLPLH-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H10F3NO4 and its molecular weight is 301.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLDLMQMSHLPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371905
Record name Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-35-0
Record name Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a trifluoromethoxy group at the 8-position can significantly modulate the compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of a probable synthetic route, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound can be achieved via a well-established synthetic strategy known as the Gould-Jacobs reaction. This method involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate which is then cyclized at high temperature to afford the quinoline ring system.

A plausible synthetic approach for the target compound would start from 2-amino-5-(trifluoromethoxy)phenol. The amino group of this starting material reacts with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the quinoline ring. The final step is an esterification to yield the desired ethyl ester.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

Step 1: Reaction of 2-Amino-5-(trifluoromethoxy)phenol with Diethyl Ethoxymethylenemalonate (DEEM)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-(trifluoromethoxy)phenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate, diethyl 2-(((3-(trifluoromethoxy)phenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Thermal Cyclization to form this compound
  • To the crude intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature, typically 240-260°C, and maintain this temperature for 30-60 minutes. This high temperature is necessary to facilitate the intramolecular cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solvent upon cooling. The solid can be collected by filtration.

  • Wash the collected solid with a non-polar solvent like hexane or ether to remove the high-boiling point solvent and any non-polar impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data expected from the synthesis.

ParameterValue
Reactants
2-Amino-5-(trifluoromethoxy)phenol1 equivalent
Diethyl Ethoxymethylenemalonate1.1 equivalents
Reaction Conditions
Step 1 Temperature120-130°C
Step 1 Time2-3 hours
Step 2 Temperature240-260°C
Step 2 Time30-60 minutes
Product Characterization
Expected Yield75-85%
AppearanceOff-white to pale yellow solid
Melting Point>250°C (decomposes)
Molecular FormulaC13H10F3NO4
Molecular Weight317.22 g/mol

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway A 2-Amino-5-(trifluoromethoxy)phenol C Intermediate Adduct A->C 120-130°C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D This compound C->D High Temperature (e.g., Dowtherm A, 250°C)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Cyclization and Purification start1 Mix Reactants react1 Heat to 120-130°C start1->react1 monitor1 TLC Monitoring react1->monitor1 cool1 Cool to RT monitor1->cool1 add_solvent Add High-Boiling Solvent cool1->add_solvent react2 Heat to 240-260°C add_solvent->react2 monitor2 TLC Monitoring react2->monitor2 cool2 Cool to RT & Precipitate monitor2->cool2 filter Filter Solid cool2->filter wash Wash with Hexane filter->wash purify Recrystallize wash->purify

Caption: General experimental workflow for the synthesis.

Technical Guide: Physicochemical Properties of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is limited in publicly available literature. The following guide provides a comprehensive overview based on available information for the structurally related analog, Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, and other similar quinoline derivatives. All data presented for analogous compounds are clearly identified.

Introduction

Quinolone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide focuses on the physicochemical properties of this compound, a molecule of interest for drug discovery and development.

Physicochemical Data

Table 1: Core Physicochemical Properties of Related Quinolone Derivatives

PropertyValueCompoundSource
Molecular Formula C₁₃H₁₀F₃NO₃Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate[5]
Molecular Weight 285.22 g/mol Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate[5]
Melting Point >300 °CEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate[6]
Boiling Point 343.5 ± 37.0 °C (Predicted)Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate[6]

Table 2: Computed Physicochemical Properties for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

PropertyValueSource
Molecular Weight 285.22 g/mol [7]
XLogP3 2.9[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 3[7]
Exact Mass 285.06127767 Da[7]
Monoisotopic Mass 285.06127767 Da[7]
Topological Polar Surface Area 55.4 Ų[7]
Heavy Atom Count 20[7]
Complexity 445[7]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and widely used method for synthesizing similar 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction. The following is a representative protocol adapted from the synthesis of a structural analog.[8]

General Synthesis of Ethyl 4-hydroxy-8-(substituted)quinoline-3-carboxylates

This protocol involves two main steps: the formation of an anilinomethylenemalonate intermediate, followed by thermal cyclization.

Step 1: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • Combine equimolar amounts of 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM).

  • Heat the mixture, typically at a temperature between 100-130°C, for a period of 1 to 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess reactants can be removed under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization to this compound

  • Add the crude anilinomethylenemalonate intermediate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature, typically around 250-260°C, to induce cyclization.

  • The reaction is usually maintained at this temperature for 1 to 3 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Characterization:

The final product would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Visualizations

Logical Relationship: General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products & Intermediates Aniline 2-(Trifluoromethoxy)aniline Condensation Condensation (100-130°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250°C in Dowtherm A) Final_Product Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Cyclization->Final_Product Intermediate->Cyclization

Caption: General workflow for the synthesis of the target compound.

Conceptual Diagram: Biological Significance of Trifluoromethoxy-Substituted Quinolines

Biological_Significance cluster_properties Key Physicochemical Contributions of -OCF3 cluster_applications Potential Therapeutic Applications Core Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Lipophilicity Enhanced Lipophilicity Core->Lipophilicity imparts Metabolic_Stability Increased Metabolic Stability Core->Metabolic_Stability imparts Binding_Affinity Modulated Binding Affinity Core->Binding_Affinity imparts Antimicrobial Antimicrobial Agents Lipophilicity->Antimicrobial Anticancer Anticancer Agents Metabolic_Stability->Anticancer Anti_inflammatory Anti-inflammatory Agents Binding_Affinity->Anti_inflammatory

Caption: Potential biological relevance of the target compound.

References

Unraveling the Core Mechanism of Action: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class of molecules. While its direct and specific mechanism of action is not extensively documented in publicly available literature, its structural similarity to other well-characterized quinoline derivatives points towards a highly probable biological target. This technical guide synthesizes the available evidence to propose a primary mechanism of action, provides relevant quantitative data from analogous compounds, details key experimental protocols for validation, and visualizes the implicated biological pathways and experimental workflows. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancer, as well as in the development of antimalarial drugs.[1][2] The presence of the trifluoromethoxy group is believed to contribute to its biological activity.[2]

Proposed Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on extensive research into structurally related 4-quinoline carboxylic acids, the primary mechanism of action for this compound is hypothesized to be the inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This step is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.

The inhibition of DHODH leads to the depletion of the pyrimidine pool within the cell. This, in turn, halts DNA and RNA synthesis, leading to cell cycle arrest, particularly in the S-phase, and ultimately inhibiting cell proliferation. This mechanism makes DHODH an attractive therapeutic target for a range of diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for treating parasitic infections.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the inhibitory action of this compound on DHODH.

Pyrimidine_Biosynthesis CP Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA Aspartate Transcarbamoylase DHO Dihydroorotate CA->DHO Dihydroorotase DHODH DHODH DHO->DHODH OA Orotate OMP Orotidine 5'-monophosphate OA->OMP Orotate Phosphoribosyltransferase UMP Uridine 5'-monophosphate OMP->UMP OMP Decarboxylase UDP Uridine 5'-diphosphate UMP->UDP UTP Uridine 5'-triphosphate UDP->UTP dUDP Deoxyuridine 5'-diphosphate UDP->dUDP CTP Cytidine 5'-triphosphate UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dTMP Thymidine 5'-monophosphate dUDP->dTMP dTMP->DNA_RNA DHODH->OA Oxidation Inhibitor Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Inhibitor->DHODH Experimental_Workflow start Start prep_reagents Prepare Reagents and Buffers start->prep_reagents dilute_compound Prepare Serial Dilutions of Test Compound prep_reagents->dilute_compound plate_setup Set up 96-Well Plate: - Assay Buffer - Test Compound/Controls dilute_compound->plate_setup add_enzyme Add DHODH Enzyme Incubate plate_setup->add_enzyme start_reaction Initiate Reaction with Substrate/Cofactor Mix add_enzyme->start_reaction measure_abs Measure Absorbance at 600 nm (Kinetic Read) start_reaction->measure_abs data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measure_abs->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50 end End calc_ic50->end

References

Spectral Analysis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs to predict its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for the spectral analysis of this compound. These predictions are based on the known spectral properties of quinoline derivatives, 4-hydroxyquinoline-3-carboxylate esters, and compounds containing the trifluoromethoxy functional group.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~1.40Triplet~7.1-CH₃ (Ethyl ester)
~4.40Quartet~7.1-OCH₂- (Ethyl ester)
~7.30 - 7.50Multiplet-H-5, H-6, H-7
~8.20Doublet~8.0H-2
~11.5Broad Singlet-4-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~14.5-CH₃ (Ethyl ester)
~61.0-OCH₂- (Ethyl ester)
~105.0C-3
~115.0 - 130.0C-4a, C-5, C-6, C-7, C-8a
~122.0 (quartet, ¹JCF ≈ 258 Hz)-OCF₃
~140.0C-8
~150.0C-2
~165.0C=O (Ester)
~175.0C-4

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
301[M]⁺ (Molecular Ion)
256[M - OCH₂CH₃]⁺
228[M - COOCH₂CH₃]⁺
200[M - COOCH₂CH₃ - CO]⁺
199[M - OCF₃]⁺

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (intramolecular hydrogen bonding)
3000 - 2850MediumC-H stretch (aromatic and aliphatic)
~1720StrongC=O stretch (ester)
~1650StrongC=O stretch (keto-enol tautomer)
1600 - 1450Medium-StrongC=C and C=N stretch (aromatic rings)
1250 - 1050StrongC-O stretch (ester and ether), C-F stretch (-OCF₃)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

2.2 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Instrumentation and Analysis:

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • EI-MS Parameters:

      • Ionization energy: 70 eV.

      • Source temperature: 200-250 °C.

    • ESI-MS Parameters:

      • Mode: Positive or negative ion mode.

      • Capillary voltage: 3-4 kV.

      • Nebulizer gas: Nitrogen.

      • Drying gas temperature: 250-350 °C.

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation and Analysis:

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

      • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a novel organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: Workflow for Synthesis and Spectral Characterization.

This guide provides a foundational understanding of the expected spectral characteristics and analytical methodologies for this compound. Researchers can use this information as a reference for their own experimental work and data interpretation. It is important to note that actual experimental values may vary depending on the specific instrumentation and conditions used.

"biological activity of trifluoromethoxy substituted quinolines"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure that forms the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, into this scaffold is a key strategy in modern medicinal chemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic profiles and therapeutic efficacy.[1][4] This technical guide provides a comprehensive overview of the biological activities of trifluoromethoxy substituted quinolines, consolidating quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows.

Anticancer Activity

Trifluoromethoxy and trifluoromethyl-substituted quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[2][5] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and the modulation of key signaling pathways involved in tumor growth and survival.[5][6]

Quantitative Data: In Vitro Cytotoxic Activity

The anticancer efficacy of substituted quinolines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells.

CompoundCancer Cell LineIC50 Value
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethyl phenyloxy)quinolineT47D (Breast Cancer)16 ± 3 nM

Note: Data for closely related trifluoromethyl-substituted quinolines are presented here to illustrate the potential potency of this class of compounds.[7]

Mechanism of Action: Apoptosis Induction

Many quinoline derivatives exert their anticancer effects by triggering apoptosis in cancer cells. This process is a highly regulated cascade of molecular events. While the precise pathways for all trifluoromethoxy substituted quinolines are not fully elucidated, a common mechanism involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Compound Trifluoromethoxy Substituted Quinoline Bax Bax Activation Compound->Bax Promotes Bcl2 Bcl-2 Inhibition Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Activates Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Culture human cancer cells (e.g., T47D, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethoxy substituted quinoline compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[5]

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Quinoline (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 4h (Viable cells form purple formazan) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for evaluating anticancer potential using the MTT assay.

Antimicrobial Activity

Substituted quinolines, particularly fluoroquinolones, are renowned for their potent antibacterial activity.[2][8] The inclusion of a trifluoromethyl or trifluoromethoxy group can enhance this activity, potentially overcoming existing resistance mechanisms.[9] These compounds show promise against a range of bacteria, especially Gram-positive strains.[8][9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
HSN584Staphylococcus aureus (MRSA, VRSA)4 - 8
HSN584Enterococcus faecium (VRE)4 - 8
HSN739Staphylococcus aureus (MRSA, VRSA)4 - 8
CS-940Acinetobacter spp.0.03 (MIC90)
CS-940Stenotrophomonas maltophilia2 (MIC90)

Note: Data for trifluoromethyl-substituted isoquinolines (HSN584, HSN739) and a trifluorinated quinolone (CS-940) are presented as representative examples.[9][10][11] MRSA: Methicillin-resistant S. aureus; VRSA: Vancomycin-resistant S. aureus; VRE: Vancomycin-resistant Enterococcus.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Trifluoromethyl and trifluoromethoxy substituted quinolines are believed to share a mechanism with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[2][9] These enzymes are essential for bacterial DNA replication, repair, and recombination. The compounds stabilize the covalent complex between the topoisomerase and the bacterial DNA, leading to double-strand DNA breaks and cell death.[9]

Compound Trifluoromethoxy Substituted Quinoline EnzymeComplex DNA Gyrase / Topoisomerase IV Compound->EnzymeComplex Binds to Cleavage DNA Cleavage & Re-ligation EnzymeComplex->Cleavage StableComplex Stable Ternary Complex (Quinoline-Enzyme-DNA) EnzymeComplex->StableComplex DNA Bacterial DNA DNA->EnzymeComplex Cleavage->EnzymeComplex Normal Function ReplicationBlock Replication Fork Stalling StableComplex->ReplicationBlock DSB Double-Strand Breaks ReplicationBlock->DSB Death Bacterial Cell Death DSB->Death

Caption: Inhibition of DNA gyrase and topoisomerase IV by substituted quinolines.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.[9]

  • Preparation of Inoculum:

    • Grow bacterial strains (e.g., S. aureus) overnight on an appropriate agar plate.

    • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

    • The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Reading:

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

A 1. Prepare 2-fold serial dilutions of quinoline in 96-well plate C 3. Add inoculum to each well (Final conc. ~5x10^5 CFU/mL) A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland) B->C D 4. Include Growth & Sterility Controls C->D E 5. Incubate plate at 37°C for 18-24 hours D->E F 6. Visually inspect for turbidity (bacterial growth) E->F G 7. Identify lowest concentration with no visible growth F->G H Result: Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Potential Biological Activities

Research into quinoline derivatives is rapidly expanding, revealing a wide range of therapeutic possibilities.

  • Neuroprotective Effects: In the context of neurodegenerative diseases, certain quinoline derivatives have shown promising neuroprotective potential by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[12][13][14] The multi-target nature of these compounds makes them attractive candidates for complex conditions like Alzheimer's and Parkinson's disease.[12][14]

  • Antiparasitic Activity: Substituted quinolines have a long history as antimalarial agents.[7] More recent studies have demonstrated their efficacy as inhibitors against other parasites, such as Leishmania mexicana and Trypanosoma cruzi, the agents responsible for leishmaniasis and Chagas' disease, respectively.[15]

Conclusion

Trifluoromethoxy substituted quinolines represent a highly promising class of compounds for drug discovery and development. The strategic incorporation of the -OCF3 group onto the versatile quinoline scaffold has been shown to yield potent anticancer and antimicrobial agents. The diverse mechanisms of action, from inducing apoptosis in cancer cells to inhibiting essential bacterial enzymes, highlight their therapeutic potential. Further investigation into their neuroprotective and antiparasitic activities is warranted. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to explore and advance this important area of medicinal chemistry.

References

In-Depth Technical Guide: Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS No. 23851-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, identified by CAS number 23851-84-5, is a quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The presence of a trifluoromethyl group at the 8-position and a carboxylate at the 3-position of the quinoline ring suggests potential for unique pharmacological activities and metabolic stability, making it a compelling candidate for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the available experimental data for Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, including its physicochemical properties, synthesis protocols, and an exploration of its potential biological activities based on related compounds.

Physicochemical Properties

Quantitative data on the physical and chemical properties of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate are primarily based on computational models. Experimental data is limited, and the following table summarizes the available computed information.

PropertyValueSource
Molecular Formula C₁₃H₁₀F₃NO₃[1]
Molecular Weight 285.22 g/mol [1][2]
XLogP3 2.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Exact Mass 285.061278 g/mol [2]
Monoisotopic Mass 285.061278 g/mol [2]
Topological Polar Surface Area 71.9 Ų
Heavy Atom Count 20[2]
Formal Charge 0[2]
Complexity 445[2]
Isotope Atom Count 0[2]
Defined Atom Stereocenter Count 0[2]
Undefined Atom Stereocenter Count 0[2]
Defined Bond Stereocenter Count 0[2]
Undefined Bond Stereocenter Count 0[2]
Covalently-Bonded Unit Count 1[2]

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

A documented synthesis protocol for this compound involves the reaction of 2-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate.[3]

Materials:

  • 2-(trifluoromethyl)aniline

  • Diethyl 2-(ethoxymethylene)malonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate is heated.

  • A high-boiling point solvent is added, and the mixture is heated to a high temperature (e.g., 250 °C) for several hours.

  • The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_trifluoromethyl_aniline 2-(Trifluoromethyl)aniline heating Heating 2_trifluoromethyl_aniline->heating diethyl_malonate Diethyl 2-(ethoxymethylene)malonate diethyl_malonate->heating cyclization Cyclization in High-Boiling Solvent heating->cyclization precipitation Precipitation with Hexane cyclization->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization final_product Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate recrystallization->final_product

Synthesis workflow for the target compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents typical chemical shifts (δ) in ppm for protons (¹H NMR) and carbons (¹³C NMR) in similar quinoline-based structures, which can be used as a reference for the analysis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H NMR Ethyl (CH₃)1.2 - 1.4
Ethyl (CH₂)4.1 - 4.4
Aromatic (CH)7.0 - 8.5
Hydroxyl (OH)Variable (often broad)
¹³C NMR Ethyl (CH₃)~14
Ethyl (CH₂)~60
Aromatic (C)110 - 150
Carbonyl (C=O)160 - 170
Trifluoromethyl (CF₃)~125 (quartet)

Note: The actual chemical shifts can be influenced by the solvent and the specific electronic environment of the molecule.

Biological Activity

While direct experimental data on the biological activity of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is limited, the broader class of quinoline derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines. For instance, certain 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives have shown significant inhibitory activity against A549 (lung carcinoma), HT29 (colon adenocarcinoma), and T24 (bladder cancer) cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range, surpassing the efficacy of cisplatin in some cases.[4] Additionally, quinoline-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR/HER-2 and PI3K/mTOR pathways.

Anticancer_Mechanism cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Quinoline_Derivative Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate EGFR_HER2 EGFR/HER-2 Pathway Quinoline_Derivative->EGFR_HER2 Inhibition PI3K_mTOR PI3K/mTOR Pathway Quinoline_Derivative->PI3K_mTOR Inhibition DHODH DHODH Inhibition Quinoline_Derivative->DHODH Inhibition Proliferation_Inhibition Inhibition of Cell Proliferation EGFR_HER2->Proliferation_Inhibition PI3K_mTOR->Proliferation_Inhibition DHODH->Proliferation_Inhibition Apoptosis Induction of Apoptosis Proliferation_Inhibition->Apoptosis

Potential anticancer signaling pathways.
Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. Research into novel quinoline derivatives continues to yield compounds with promising antimalarial activity. Hybrid molecules incorporating the quinoline scaffold have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[5] The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Enzyme Inhibition

Some quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[6] This provides a specific molecular target that could be relevant for the anticancer activity of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

Conclusion

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a promising chemical entity with a structural motif that suggests significant potential for biological activity, particularly in the realms of oncology and infectious diseases. While comprehensive experimental data for this specific compound remains to be fully elucidated in publicly accessible literature, the wealth of information on related quinoline derivatives provides a strong foundation for future research. The synthesis protocol is established, and the anticipated physicochemical and spectroscopic properties can guide its characterization. Further investigation into its biological effects through in vitro and in vivo assays is warranted to fully understand its therapeutic potential and mechanism of action. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

"literature review on 4-hydroxyquinoline-3-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Hydroxyquinoline-3-carboxylate Derivatives

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3] Among its many variations, the 4-hydroxyquinoline-3-carboxylate framework has emerged as a particularly fruitful template for the development of novel therapeutic agents. This structural class, which includes the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer, is renowned for its role in the development of fluoroquinolone antibiotics.[4][5] However, its biological potential extends far beyond antibacterial activity.

Researchers have successfully modified this core to create potent inhibitors of various enzymes, such as kinases and topoisomerases, and to develop agents with significant anticancer, antimalarial, anti-inflammatory, and antioxidant activities.[1][6][7][8] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 4-hydroxyquinoline-3-carboxylate derivatives, intended for researchers, scientists, and professionals in drug development.

Synthesis of 4-Hydroxyquinoline-3-carboxylate Derivatives

The synthesis of the 4-hydroxyquinoline-3-carboxylate core and its derivatives primarily relies on cyclization reactions. The most common methods are the Gould-Jacobs reaction and the Conrad-Limpach reaction, which involve the condensation of an aniline with a substituted malonic ester derivative, followed by thermal cyclization.[7][9] Subsequent modifications, such as hydrolysis, amidation, and substitution on the quinoline ring, allow for the creation of diverse chemical libraries.

General Synthesis Workflow

The general synthetic pathway begins with appropriately substituted anilines and diethyl malonate derivatives, leading to the core scaffold which can be further functionalized.

G cluster_start Starting Materials cluster_inter Intermediate cluster_core Core Synthesis cluster_deriv Derivatization Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Malonate Diethyl (ethoxymethylene)malonate Malonate->Enamine Cyclization Thermal Cyclization (Gould-Jacobs Reaction) Enamine->Cyclization Heat Core Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Core Hydrolysis Hydrolysis Core->Hydrolysis Amidation Amidation Core->Amidation Acid 4-Hydroxyquinoline-3-carboxylic Acid Hydrolysis->Acid Amide 4-Hydroxyquinoline-3-carboxamide Amidation->Amide

Caption: General workflow for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [7]

  • A mixture of a substituted aniline and diethyl (ethoxymethylene)malonate is heated, typically at 100-140°C, for a period of 1-3 hours to form the enamine intermediate, often with the removal of ethanol.

  • The resulting enamine is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C.

  • The thermal cyclization is monitored until completion (typically 15-30 minutes).

  • Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Hydrolysis to 4-Hydroxyquinoline-3-carboxylic Acid [7][10]

  • Ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) is suspended in an aqueous solution of a base, such as 2N sodium hydroxide or 1N potassium hydroxide.[7][10]

  • The reaction mixture is heated to reflux for 2-4 hours, during which the ester is saponified.

  • After cooling the mixture to room temperature, it is filtered to remove any insoluble materials.

  • The filtrate is then carefully acidified with an acid like 2N hydrochloric acid to a pH of approximately 4.

  • The resulting white precipitate, the desired carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Protocol 3: Synthesis of 4-Hydroxyquinoline-3-carboxamide Derivatives [1][11]

  • The corresponding ethyl 4-hydroxyquinoline-3-carboxylate is heated with an equimolar amount of the desired primary or secondary amine.

  • A high-boiling point solvent such as toluene or xylene is used.[1][11]

  • The reaction is refluxed for several hours (3-36 hours), often with a mechanism to remove the ethanol byproduct.[11]

  • Alternatively, the corresponding 3-carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxybenzotriazole (HOBt) or via conversion to an acid chloride, followed by reaction with the amine.[1][12]

  • The product is isolated upon cooling and purified by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 4-hydroxyquinoline-3-carboxylate have demonstrated a remarkable diversity of biological activities. The substitutions at various positions on the quinoline ring and on the carboxylate group are critical for determining the specific pharmacological profile.

Anticancer Activity

The 4-oxoquinoline core is a known pharmacophore for anticancer agents, with some derivatives acting as topoisomerase II inhibitors.[6]

  • PI3Kα Inhibition: A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of the H1047R mutant of phosphoinositide-3-kinase (PI3Kα), a key enzyme in cancer cell signaling.[1][13] The inhibition of PI3Kα leads to reduced phosphorylation of AKT and can induce apoptosis in cancer cells.[13]

  • Cytotoxicity: N-phenyl-6-chloro carboxamide analogues have shown significant toxicity against colorectal (Caco-2, HCT-116) and breast (MCF-7) cancer cell lines.[1] Other 4-oxoquinoline-3-carboxamide derivatives also exhibited significant cytotoxic activity against gastric cancer cell lines while showing selectivity over normal cells.[6]

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor 4-Hydroxyquinoline- 3-carboxamide Derivatives Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by 4-hydroxyquinoline-3-carboxamide derivatives.

Antimicrobial and Antimalarial Activity

This class of compounds is historically significant for its antimicrobial properties.

  • Antibacterial: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the foundational structure for quinolone antibiotics, which target bacterial DNA gyrase.[14] Novel derivatives continue to be explored for activity against resistant bacterial strains.[15][16]

  • Antimalarial: 4-oxo-3-carboxyl quinolones have shown potent activity against Plasmodium falciparum. The structure-activity relationship is well-defined:

    • The 3-carboxyl ester group is often optimal for activity. Replacing it with a 3-carboxylic acid or amide can abolish activity.[7]

    • A 7-chloro substituent on the quinoline ring is highly favorable for antimalarial potency.[17]

    • A substituent at the 2-position, such as an m,p-methylenedioxyphenyl group, can enhance activity.[7]

Other Activities
  • Kinase Inhibition: Beyond PI3K, these scaffolds have been developed as potent reversible inhibitors of Bruton's tyrosine kinase (BTK) for treating autoimmune diseases like rheumatoid arthritis.[18] Derivatives of 2-aminoquinoline-3-carboxylic acid have also been identified as inhibitors of protein kinase CK2.[19]

  • Antioxidant and Anti-inflammatory: Certain quinolinone carboxamides exhibit dual antioxidant and lipoxygenase (LOX) inhibitory activity.[1] For antioxidant effects, the presence and position of a hydroxyl group on an N-phenyl ring at the 3-carboxamide position were found to be crucial.[1]

General Structure-Activity Relationships (SAR)

A logical diagram can summarize the key SAR findings for this scaffold.

G Core 4-Hydroxyquinoline-3-carboxylate Core R1 (Position 2) R2 (Position 3) R3 (Position 7) R4 (N1-substituent) R1_Sub Aryl group Core:f1->R1_Sub R2_Sub1 Ester (-COOR) Core:f2->R2_Sub1 R2_Sub2 Carboxamide (-CONHR') Core:f2->R2_Sub2 R2_Sub3 Acid (-COOH) Core:f2->R2_Sub3 R3_Sub Chloro (-Cl) Core:f3->R3_Sub R4_Sub Phenyl group Core:f4->R4_Sub Act1 Antimalarial R1_Sub->Act1 Enhances R2_Sub1->Act1 Optimal Act2 Anticancer (PI3K) R2_Sub2->Act2 Key for Act3 Antioxidant R2_Sub2->Act3 Key for R2_Sub3->Act1 Reduces Act4 Antibacterial R2_Sub3->Act4 Key for R3_Sub->Act1 Optimal R4_Sub->Act2 Enhances Act5 BTK Inhibition R4_Sub->Act5 Key for

Caption: Structure-Activity Relationship (SAR) map for 4-hydroxyquinoline-3-carboxylate derivatives.

Quantitative Data Summary

The biological evaluation of these derivatives has generated significant quantitative data, which is summarized below for comparative analysis.

Table 1: Anticancer and Enzyme Inhibitory Activity
Compound ClassTarget/Cell LineActivityIC₅₀ ValueReference
Quinolinone-carboxamides (3h, 3s)Soybean Lipoxygenase (LOX)Inhibition10 µM[1]
Quinolinone-carboxamide (3g)Soybean Lipoxygenase (LOX)Inhibition27.5 µM[1]
4-Aminoquinoline-3-carboxamide (25)Bruton's Tyrosine Kinase (BTKWT)Inhibition5.3 nM[18]
4-Aminoquinoline-3-carboxamide (25)Bruton's Tyrosine Kinase (BTKC481S)Inhibition39 nM[18]
Tetrazolo-quinoline-4-carboxylic acidsProtein Kinase CK2Inhibition0.65 - 18.2 µM[19]
2-Aminoquinoline-3-carboxylic acidsProtein Kinase CK2Inhibition0.65 - 18.2 µM[19]
Table 2: Antimalarial Activity
Compound SeriesStrainActivityEC₅₀ ValueReference
7-Methoxy-3-carboxyl ester (7)P. falciparum (K1, 3D7)Inhibition~0.25 µM[7]
2-Aryl derivative (57a)P. falciparum (FcB1, CQS)Inhibition<0.1 µM[20]
Polyisoprenyl derivative (S12)P. falciparum (FcB1, CQS)Inhibition<0.1 µM[20]
Quinoline-4-carboxamide (25)P. berghei (in vivo)Parasitemia Reduction (93%)ED₉₀ < 1 mg/kg (oral)[21]
Table 3: Antimicrobial Activity
Compound ClassBacterial/Fungal StrainActivityMIC ValueReference
Quinoline derivatives (General)B. cereus, Staphylococcus, Pseudomonas, E. coliInhibition3.12 - 50 µg/mL[15]
2-Sulfoether-4-quinolone (15)S. aureusInhibition0.8 µM[16]
2-Sulfoether-4-quinolone (15)B. cereusInhibition1.61 µM[16]
Triazole-tethered quinolines (32, 33)F. oxysporum, A. niger, C. neoformansInhibition25 µg/mL[16]
Triazole-tethered quinolines (32, 33)A. flavusInhibition12.5 µg/mL[16]

Conclusion

The 4-hydroxyquinoline-3-carboxylate scaffold is a versatile and enduringly important structure in medicinal chemistry. Its synthetic tractability allows for the generation of large libraries of compounds with diverse functionalities. Research has clearly demonstrated that subtle structural modifications to this core can profoundly influence its biological activity, leading to the development of potent and selective agents for a range of therapeutic targets. The derivatives have shown significant promise as anticancer agents by targeting key signaling pathways like PI3K/AKT, as next-generation antimicrobials, and as highly potent antimalarials. The continued exploration of the chemical space around this privileged scaffold, guided by the structure-activity relationships outlined herein, holds great promise for the discovery of new and effective drugs to address pressing global health challenges.

References

An In-depth Technical Guide on the Potential In Vitro Evaluation of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro studies and associated quantitative data for Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate are not publicly available. This guide, therefore, provides a comprehensive framework based on the well-documented activities of structurally related quinoline and quinolone derivatives. The experimental protocols, potential biological activities, and signaling pathways described herein are intended to serve as a foundational resource for researchers initiating the in vitro evaluation of this specific molecule.

Introduction to the Therapeutic Potential of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties. Derivatives of quinoline are known to possess diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The introduction of various substituents, such as the trifluoromethoxy group at the 8-position of the quinoline ring, can significantly modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for drug discovery.

Postulated Biological Activities and Potential Therapeutic Targets

Based on the activities of analogous quinoline-3-carboxylate derivatives, the target compound is hypothesized to exhibit efficacy in the following areas:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival. Potential targets include receptor tyrosine kinases (such as EGFR and VEGFR) and intracellular signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[1][2][3]

  • Antimicrobial Activity: The quinolone substructure is famously associated with antibacterial agents. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Specific quinoline derivatives have been identified as potent inhibitors of various enzymes. A notable example is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis and a target for cancer and autoimmune diseases.

Hypothetical Quantitative Data from In Vitro Assays

The following table represents the types of quantitative data that would be generated from a comprehensive in vitro evaluation of this compound. The values presented are for illustrative purposes only.

Assay Type Target / Cell Line Metric Hypothetical Value (μM) Reference Compound
Antiproliferative Activity MCF-7 (Breast Cancer)IC₅₀5.2Doxorubicin
A549 (Lung Cancer)IC₅₀8.9Cisplatin
HCT116 (Colon Cancer)IC₅₀3.55-Fluorouracil
Enzyme Inhibition DHODHIC₅₀0.75Brequinar
EGFR KinaseIC₅₀1.2Erlotinib
VEGFR-2 KinaseIC₅₀2.1Sunitinib
Antimicrobial Activity E. coliMIC16Ciprofloxacin
S. aureusMIC32Vancomycin
C. albicansMIC64Fluconazole

Detailed Methodologies for Key Experiments

The following are detailed protocols for essential in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic or antiproliferative effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This assay determines the compound's ability to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the recombinant EGFR kinase to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by this class of compounds and a typical experimental workflow for in vitro screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Compound Test Compound Compound->EGFR Compound->PI3K

Caption: Potential inhibition of EGFR and PI3K signaling pathways by a quinoline derivative.

G cluster_workflow In Vitro Screening Workflow start Compound Synthesis and Characterization primary_screening Primary Screening (e.g., Cell Viability Assay) start->primary_screening hit_identification Hit Identification (Compounds with IC50 < 10 µM) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

References

Unraveling the Molecular Architecture of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The arrangement of its constituent atoms in three-dimensional space—its molecular structure and conformation—is fundamental to its physicochemical properties and biological activity. Understanding this architecture is paramount for designing novel therapeutics and elucidating their mechanisms of action. This technical guide provides a comprehensive overview of the molecular structure and conformational possibilities of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a planar quinoline bicyclic system. This core is substituted at key positions: a hydroxyl group at position 4, an ethyl carboxylate group at position 3, and a trifluoromethoxy group at position 8.

Core Quinoline Scaffold: The quinoline ring system, a fusion of a benzene and a pyridine ring, is inherently aromatic and therefore largely planar.

Substituent Orientations:

  • 4-Hydroxy Group: The hydroxyl group at the C4 position can exist in tautomeric equilibrium with its keto form, 4-quinolone. The prevalence of each tautomer is influenced by the solvent and solid-state packing effects.

  • 3-Ethyl Carboxylate Group: The ethyl carboxylate group at the C3 position possesses rotational freedom around the C3-C(O) and C(O)-O bonds. The orientation of this group relative to the quinoline plane is a key determinant of the molecule's overall conformation. Steric hindrance with the adjacent 4-hydroxy group can influence its preferred orientation.

  • 8-Trifluoromethoxy Group: The trifluoromethoxy group at the C8 position introduces a bulky and highly electronegative substituent. The orientation of the -OCF₃ group relative to the quinoline plane is subject to rotational flexibility around the C8-O bond.

Conformational Analysis: A Theoretical Perspective

In the absence of specific experimental data for this compound, we can infer its likely conformational preferences based on the analysis of structurally similar compounds and computational modeling principles. A closely related analog, ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, for which crystal structure data is available, provides valuable insights. In the crystal structure of this analog, the quinoline ring system is essentially planar.

The conformation of the ethyl carboxylate and trifluoromethoxy groups will be governed by a delicate balance of steric and electronic effects. It is anticipated that the molecule will adopt a conformation that minimizes steric clashes between the substituents.

Experimental Determination of Molecular Structure and Conformation

To definitively elucidate the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.

Experimental Protocols

1. Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Methodology:

    • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms in solution, which is invaluable for determining the preferred conformation.

  • Methodology:

    • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

    • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

    • Spectral Analysis: The chemical shifts, coupling constants, and NOE correlations are analyzed to deduce the connectivity and spatial arrangement of atoms.

Computational Modeling Workflow

Computational chemistry provides a powerful tool to explore the conformational landscape of a molecule and to complement experimental findings.

computational_workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., DFT) start->geom_opt conf_search Conformational Search (e.g., Molecular Dynamics) geom_opt->conf_search energy_min Energy Minimization of Conformers conf_search->energy_min analysis Analysis of Low-Energy Conformers (Population Analysis, Geometric Parameters) energy_min->analysis spect_sim Spectroscopic Properties Simulation (NMR, IR) analysis->spect_sim comparison Comparison with Experimental Data spect_sim->comparison

Caption: A typical workflow for the computational analysis of molecular conformation.

Data Summary (Hypothetical)

While specific experimental data for the title compound is not available in the public domain, the following table presents a hypothetical summary of the types of quantitative data that would be obtained from a full structural and conformational analysis. This data is based on expected values for similar quinoline derivatives.

ParameterExpected Value/RangeMethod of Determination
Bond Lengths (Å)
Quinoline C-C1.36 - 1.42X-ray Crystallography
Quinoline C-N1.32 - 1.38X-ray Crystallography
C3-C(O)1.48 - 1.52X-ray Crystallography
C8-O1.35 - 1.40X-ray Crystallography
O-CF₃1.32 - 1.36X-ray Crystallography
**Bond Angles (°) **
Angles within Quinoline118 - 122X-ray Crystallography
C2-C3-C(O)118 - 122X-ray Crystallography
C7-C8-O117 - 123X-ray Crystallography
C8-O-CF₃115 - 120X-ray Crystallography
Dihedral Angles (°)
Quinoline Ring Planarity< 5X-ray Crystallography
C2-C3-C(O)-O0 or 180 (approx.)X-ray, NMR, Computation
C7-C8-O-CF₃VariableX-ray, NMR, Computation

Signaling Pathways and Logical Relationships

The interaction of small molecules like this compound with biological targets is critically dependent on their structure. The following diagram illustrates the logical relationship between molecular structure and biological activity.

structure_activity_relationship structure Molecular Structure (Bonding, Stereochemistry) conformation Molecular Conformation (3D Arrangement) structure->conformation properties Physicochemical Properties (Solubility, Lipophilicity) conformation->properties binding Binding to Biological Target (e.g., Enzyme, Receptor) properties->binding activity Biological Activity (Inhibition, Activation) binding->activity

Caption: The relationship between a molecule's structure and its biological effect.

The precise molecular structure and conformational preferences of this compound remain to be definitively determined through experimental studies. However, based on the well-established principles of structural chemistry and data from analogous compounds, a planar quinoline core with rotational flexibility in its substituent groups is expected. A combined approach of single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling will be essential to fully characterize this important molecule, thereby paving the way for its rational application in drug design and development.

The Discovery and Synthesis of Novel Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its privileged structure is found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. Quinoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. The versatility of the quinoline ring system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel quinoline compounds, with a focus on key synthetic methodologies, quantitative biological data, and detailed experimental protocols.

Synthetic Methodologies for Quinoline Scaffolds

The construction of the quinoline ring system can be achieved through various classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and reaction conditions.

Classical Quinoline Syntheses

Several named reactions have been fundamental to quinoline synthesis for over a century and are still widely used.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, under acidic or basic catalysis.

  • Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. It is a versatile reaction that can be catalyzed by Brønsted or Lewis acids.

  • Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.

  • Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines from anilines and alkoxymethylenemalonate esters, followed by thermal cyclization.

Modern Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for quinoline synthesis. These include transition-metal-catalyzed reactions, metal-free syntheses, and the use of green chemistry protocols like microwave-assisted and ultrasound-promoted reactions.

Quantitative Data on Biological Activities

The therapeutic potential of novel quinoline derivatives is assessed through rigorous biological testing. The following tables summarize the anticancer and antimicrobial activities of selected compounds, providing a comparative overview of their potency.

Anticancer Activity of Novel Quinoline Derivatives

The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridsMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Quinoline-Chalcone Derivative 6HL-60 (Leukemia)0.59
Phenylsulfonylurea Derivative 7HepG-2 (Liver)2.71
A549 (Lung)7.47
MCF-7 (Breast)6.55
4,7-Disubstituted QuinolineSF-295 (CNS)0.314 - 4.65 (µg/cm³)
HTC-8 (Colon)0.314 - 4.65 (µg/cm³)
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)
2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 (µg/ml)
U937 (Lymphoma)43.95 ± 3.53 (µg/ml)
Antimicrobial Activity of Novel Quinoline Derivatives

The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of therapeutic targets.[1][2][3] Quinoline derivatives have emerged as a versatile scaffold in drug discovery, showing promise in the development of potent and selective kinase inhibitors.[2][3][4][5][6] Several FDA-approved quinoline-containing compounds are currently used in clinical settings as kinase inhibitors, underscoring their therapeutic relevance.[2][3]

This document provides detailed application notes and protocols for the screening of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a novel quinoline derivative, as a potential kinase inhibitor. While specific data for this compound is not extensively available in public literature, the methodologies described herein are broadly applicable for the in vitro characterization and screening of this and similar small molecule kinase inhibitors.

Putative Mechanism of Action

Quinoline-based kinase inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The quinoline scaffold can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. Substitutions on the quinoline ring, such as the trifluoromethoxy group at the 8-position and the carboxylate at the 3-position, can be tailored to enhance potency and selectivity by interacting with specific residues within the ATP-binding site.[5] The trifluoromethoxy group, for instance, can modulate lipophilicity and electronic properties, potentially improving cell permeability and target engagement.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical inhibitory activity data for this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate how results from a kinase screening assay would be presented. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[1]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A255
Kinase B35010
Kinase C>10,00020
Kinase D122
Kinase E85015

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase or a serine/threonine kinase)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS P Ligand Growth Factor Ligand->RTK Inhibitor Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription A Compound Preparation (Serial Dilution) C Incubation with Inhibitor A->C B Kinase Reaction Setup (Kinase, Substrate, ATP) B->C D Initiate Kinase Reaction C->D E Stop Reaction & Deplete ATP D->E F ADP to ATP Conversion & Luminescence Generation E->F G Luminescence Measurement F->G H Data Analysis (IC50 Determination) G->H

References

Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is based on the well-established Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. They exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery. The title compound, this compound, incorporates a trifluoromethoxy group at the 8-position, a substitution known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.

This protocol details the two-step synthesis starting from 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM). The initial step involves the formation of an enamine intermediate via a condensation reaction, which is then subjected to a high-temperature thermal cyclization to yield the final quinoline product.

Data Presentation

The following table summarizes the key reactants and the expected product of this synthesis protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-(Trifluoromethoxy)anilineC₇H₆F₃NO177.13Starting Material
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Reagent
Diphenyl etherC₁₂H₁₀O170.21Solvent
This compoundC₁₃H₁₀F₃NO₄317.22Product

Characterization Data for this compound:

PropertyValue
Melting PointNot available in the searched literature.
¹H NMR Not available in the searched literature.
¹³C NMR Not available in the searched literature.
Mass Spec. Not available in the searched literature.
Yield Not available in the searched literature.

Note: Specific experimental data for the title compound could not be located in the searched literature. The provided protocol is based on established procedures for analogous compounds.

Experimental Protocol

This synthesis is performed in two main stages as depicted in the workflow diagram below.

Materials and Equipment
  • 2-(trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexanes

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step 1: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate
  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture with stirring to 110-120 °C for 2 hours. The reaction progress can be monitored by the evolution of ethanol.

  • After 2 hours, increase the temperature to 130-140 °C and allow the reaction to proceed for an additional 1-2 hours to ensure completion.

  • Cool the reaction mixture to room temperature. The resulting crude product, diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • To the flask containing the crude intermediate from Step 1, add diphenyl ether as a high-boiling solvent (approximately 5-10 mL per gram of the starting aniline).

  • Fit the flask with a reflux condenser and heat the mixture with vigorous stirring to 250-260 °C in a heating mantle.

  • Maintain this temperature for 30-60 minutes. The cyclization reaction will occur, leading to the formation of the quinoline ring system.

  • Carefully monitor the reaction. Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • As the mixture cools, the product, this compound, will precipitate out of the solution.

  • Add hexanes to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a generous amount of hexanes to remove the diphenyl ether solvent.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification start 2-(Trifluoromethoxy)aniline + Diethyl Ethoxymethylenemalonate react_cond Heat to 110-140 °C start->react_cond Mix intermediate Crude Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate react_cond->intermediate Forms add_solvent Add Diphenyl Ether intermediate->add_solvent cyclization Heat to 250-260 °C add_solvent->cyclization precipitation Cool & Precipitate cyclization->precipitation filtration Filter & Wash with Hexanes precipitation->filtration product This compound filtration->product

Caption: Workflow for the synthesis of the target compound.

This detailed protocol provides a robust method for the synthesis of this compound, facilitating further research into its potential applications in drug discovery and development. Researchers should adhere to standard laboratory safety practices when performing this synthesis.

Application Notes and Protocols: Evaluating Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1] These compounds can exert their effects through various mechanisms, such as inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[1] This document provides detailed application notes and experimental protocols for evaluating the potential anticancer effects of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate in various cancer cell lines.

While specific data for this compound is not extensively available in the public domain, the following protocols and data are based on the established evaluation of structurally related quinoline derivatives, particularly those with trifluoromethyl substitutions. These notes serve as a comprehensive guide for researchers to initiate and conduct their own investigations into the bioactivity of this novel compound.

Data Presentation: Anticancer Activity of Related Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. This data provides a comparative baseline for evaluating the potency of this compound.

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
3-Phenyltrifluoromethyl quinoline derivativeMCF-7 (Breast)SRB0.004[2]
Quinoline-3-carboxylate derivativesMCF-7 (Breast)Not Specified0.33[3]
Quinoline-3-carboxylate derivativesK562 (Leukemia)Not Specified0.28[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)MTTNot Specified (Potent)[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)MTTNot Specified (Potent)[1]
Poly-functionalised dihydropyridine quinoline derivativesA549 (Lung)MTTDose-dependent toxicity[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-negative and PI-negative cells are viable; FITC-positive and PI-negative cells are in early apoptosis; FITC-positive and PI-positive cells are in late apoptosis or necrosis.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel anticancer compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Drug Development A Compound Synthesis and Preparation (this compound) B Cell Line Selection (e.g., MCF-7, A549, K562) A->B C Cytotoxicity Screening (MTT Assay) B->C D IC50 Determination C->D E Apoptosis Assays (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot for Signaling Proteins D->G H Lead Compound Identification E->H F->H G->H I Further Preclinical Development H->I

Caption: Experimental workflow for anticancer drug screening.

Signaling Pathway

Many quinoline derivatives exert their anticancer effects by targeting receptor tyrosine kinases such as EGFR and HER2, which subsequently affects downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[5][6][7] Inhibition of these pathways can lead to decreased cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR/HER2 signaling pathway.

References

Application Notes and Protocols: Assay Development for Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The novel compound, Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, belongs to this versatile class. These application notes provide a comprehensive framework for the initial characterization of its biological activity, focusing on two common and significant areas for quinoline derivatives: antiproliferative effects and kinase inhibition. The following protocols are designed to guide researchers in the systematic evaluation of this compound's therapeutic potential.

Section 1: Assessment of Antiproliferative Activity

A primary step in characterizing a novel quinoline derivative is to assess its impact on cell growth and viability, which is crucial for identifying potential anticancer agents.[1][3] The MTT assay is a widely used, reliable colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[4][5]

Experimental Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • This compound (Compound of Interest)

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Sterile PBS

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. For the "untreated control" wells, add 100 µL of medium with the same final concentration of DMSO as the treated wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Presentation:

Summarize the quantitative data in a structured table. Calculate the percentage of cell viability using the following formula:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationPercentage Viability (%)
Blank0.0520.004N/A
0 (Control)1.2540.088100
0.11.1980.07595.3
10.9820.06177.4
100.6310.04548.2
500.2150.02313.6
1000.1030.0114.2

Note: The data shown is for illustrative purposes only.

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Prepare Compound Serial Dilutions C Treat Cells with Compound (48-72h) B->C D Add MTT Reagent (3-4h Incubation) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and IC50 Value F->G

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Section 2: Kinase Inhibition Profiling

Many quinoline derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[2] The ADP-Glo™ Kinase Assay is a versatile and highly sensitive luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7][8]

Experimental Protocol 2: ADP-Glo™ Kinase Assay

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration and, therefore, the kinase activity.[8][9]

Materials:

  • This compound

  • Target Kinase (e.g., EGFR, c-Met, etc.)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the target kinase in kinase reaction buffer.

    • Add 1 µL of the compound at various concentrations (or DMSO for control).

    • Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction. The final reaction volume is 5 µL. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature if the reaction was performed at a different temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation:

Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

Percentage Inhibition = [1 - (RLU of Treated Sample / RLU of No-Inhibitor Control)] x 100

Compound Concentration (nM)Mean Luminescence (RLU)Standard DeviationPercentage Inhibition (%)
No Kinase5,000450N/A
0 (Control)850,00055,0000
1765,00048,00010.0
10637,50041,00025.0
100433,50032,00049.0
1000127,50015,00085.0
1000042,5008,00095.0

Note: The data shown is for illustrative purposes only.

The IC₅₀ value can be determined by plotting the percentage inhibition against the log of the compound concentration.

Visualizations:

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase Kinase + Substrate ADP ADP Kinase->ADP Incubate 60 min ATP ATP ATP->ADP Incubate 60 min Inhibitor Compound Inhibitor->ADP Incubate 60 min ATP_left Remaining ATP Depletion Add ADP-Glo™ Reagent ATP_left->Depletion ADP_only ADP Depletion->ADP_only Incubate 40 min Detection Add Kinase Detection Reagent ADP_only->Detection New_ATP New ATP Detection->New_ATP ADP -> ATP Light Luminescent Signal New_ATP->Light Luciferase Reaction

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Ligand Growth Factor Ligand->RTK Inhibitor Quinoline Inhibitor Inhibitor->RTK

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Section 3: Target Engagement Verification

After identifying a potential biological activity, it is crucial to confirm that the compound directly binds to its intended protein target within a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement based on ligand-induced thermal stabilization of the target protein.[10][11]

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA operates on the principle that a protein's thermal stability increases when it is bound to a ligand.[11] By heating intact cells or cell lysates treated with the compound across a temperature gradient, the bound target protein will resist denaturation and remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein remaining at each temperature can be quantified by methods like Western blotting.[10]

Materials:

  • This compound

  • Cell line expressing the target protein

  • Complete culture medium

  • PBS with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • Microcentrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the compound at a fixed concentration (e.g., 10x the kinase IC₅₀) or with a vehicle (DMSO) control for 1-2 hours.

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

Data Presentation:

Quantify the band intensity from the Western blot analysis. Plot the relative amount of soluble protein against the temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Temperature (°C)Relative Band Intensity (Vehicle)Relative Band Intensity (Compound)
401.001.00
430.981.00
460.950.99
490.850.96
520.650.91
550.480.82
580.210.65
610.050.45
640.010.23
670.000.06

Note: The data shown is for illustrative purposes only.

References

Application Notes and Protocols for Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available research literature detailing the use of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate as a chemical probe. The following application notes and protocols are hypothetical and constructed based on the known biological activities of structurally related quinoline derivatives. These are intended to serve as a general guideline for researchers interested in investigating the potential of this specific molecule.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds. Quinolines are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a trifluoromethoxy group can enhance metabolic stability and cell permeability, making this compound a candidate for development as a chemical probe.[3]

This document outlines hypothetical applications of this compound as a potential kinase inhibitor and a fluorescent probe for cellular imaging.

Hypothetical Applications

  • Kinase Inhibitor: Many quinoline-based molecules have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[4][5] The planar quinoline core can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases.

  • Fluorescent Probe: Certain quinoline derivatives possess intrinsic fluorescent properties that can be exploited for biological imaging.[6][7] These properties may allow for the visualization of cellular uptake, and subcellular localization, and potentially report on interactions with biological targets.

Chemical Properties and Data

The following table summarizes the hypothetical physicochemical properties and biological activities of this compound. Note: This data is for illustrative purposes only.

PropertyValue (Hypothetical)
Molecular Formula C₁₃H₁₀F₃NO₄
Molecular Weight 317.22 g/mol
Purity >98%
Solubility Soluble in DMSO (>10 mM), sparingly soluble in water
Excitation Wavelength 350 nm
Emission Wavelength 450 nm
Quantum Yield 0.15

Hypothetical Biological Activity

The following table presents hypothetical inhibitory activities against a panel of kinases.

Target KinaseIC₅₀ (nM) (Hypothetical)Assay Type
Kinase A50In vitro kinase assay
Kinase B250In vitro kinase assay
Kinase C>10,000In vitro kinase assay
Kinase D800In vitro kinase assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Imaging with Fluorescence Microscopy

This protocol provides a general method for visualizing the cellular uptake and localization of this compound using its intrinsic fluorescence.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear counterstaining)

  • Formaldehyde (for cell fixation, optional)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for Hoechst and the probe)

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.

  • Staining and Washing:

    • (Optional) Add Hoechst 33342 to the medium for the last 15 minutes of incubation to stain the nuclei.

    • Wash the cells three times with pre-warmed PBS to remove excess compound and medium.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use the DAPI channel for the nucleus (if stained) and a suitable channel for the probe (e.g., with excitation around 350 nm and emission around 450 nm).

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the compound.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be targeted by a quinoline-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation Probe This compound Probe->KinaseA Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression workflow start Start prep Prepare Compound Serial Dilutions start->prep setup Set up Kinase Reaction (Compound, Kinase, Substrate) prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at RT for 1 hour initiate->incubate detect Detect ADP Production (Luminescence) incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

References

Application Notes and Protocols for Evaluating the Antimicrobial Effects of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties.[1] Their core structure has been a scaffold for the development of numerous antibacterial and antifungal agents. The mechanism of action for many quinoline-based drugs, particularly fluoroquinolones, involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2][3][4][5] This interference with DNA replication ultimately leads to bacterial cell death.[6] The continuous emergence of antimicrobial resistance necessitates standardized and robust protocols to evaluate the efficacy of new quinoline derivatives.[4] This document provides detailed methodologies for key in vitro assays to characterize the antimicrobial profile of these compounds.

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[1] The following tables summarize the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Enterococcus faecium (VRE)Clostridioides difficile
Compound 6c 0.752.500.75-
Compound 6l 3.06.03.0-
Compound 6o 1.53.01.5-
Daptomycin 0.51.00.5-
Compound 6 ---1.0
Vancomycin ---0.5

Data extracted from studies on quinoline-2-one derivatives and other quinoline compounds.[7][8]

Table 2: Antibacterial Activity of Oxazino Quinoline Derivatives (MIC in µg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)S. epidermidis (MSSE)E. faecalis (VSE)E. faecium (VRE)
4a 24248
4b 12124
5d 0.250.50.12524
Ciprofloxacin 0.2510.250.52

Data extracted from a study on oxazino quinoline derivatives.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] It is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Quinoline derivative (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Spectrophotometer

  • Incubator

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the appropriate broth to achieve a concentration that is twice the highest concentration to be tested.

  • Serial Dilutions: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the diluted test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.[1] Discard 100 µL from the last column of dilutions. This will result in wells with decreasing concentrations of the quinoline derivative.

  • Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL. Include a growth control well (inoculum without the compound). Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpreting Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]

Time-Kill Kinetics Assay

This assay assesses the rate and extent of bacterial killing over time when exposed to a constant concentration of an antimicrobial agent.[12][13]

Procedure:

  • Preparation: Prepare flasks containing broth with the quinoline derivative at various concentrations (e.g., 1x, 2x, and 4x MIC). Also, include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[12]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[11][12]

Anti-Biofilm Activity Assay

This protocol evaluates the ability of a quinoline derivative to inhibit biofilm formation.

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of a standardized bacterial suspension (adjusted to 1 x 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth supplemented with glucose).

  • Treatment: Add 100 µL of the quinoline derivative at various concentrations to the wells. Include a growth control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: After incubation, discard the planktonic cells and wash the wells gently with sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet to each well and incubate for 15 minutes at room temperature.

  • Destaining: Discard the crystal violet solution, wash the wells with PBS, and then add 200 µL of 30% acetic acid to dissolve the bound dye.

  • Quantification: Measure the absorbance of the destained solution at 595 nm. The percentage of biofilm inhibition is calculated relative to the control wells.

Visualizations

Mechanism of Action of Quinolone Antimicrobials

Quinoline_Mechanism

Experimental Workflow for MIC Determination

MIC_Workflow Prep_Compound 1. Prepare Quinoline Stock Solution Serial_Dilute 2. Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilute Inoculate 4. Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate 5. Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read_Results 6. Read Results Visually (Lowest concentration with no growth = MIC) Incubate->Read_Results

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow Prep_Flasks 1. Prepare Flasks with Broth + Quinoline Derivative (e.g., 0x, 1x, 2x, 4x MIC) Inoculate 2. Inoculate Flasks with Bacteria (~5x10^5 CFU/mL) Prep_Flasks->Inoculate Incubate 3. Incubate at 37°C with Shaking Inoculate->Incubate Sampling 4. Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sampling Plate 5. Perform Serial Dilutions and Plate onto Agar Sampling->Plate Count 6. Incubate Plates and Count Colonies (CFU/mL) Plate->Count Analyze 7. Plot log10 CFU/mL vs. Time Count->Analyze

References

Application Notes and Protocols for the Synthesis of Substituted 3-Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted 3-quinoline carboxylic acids are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory agents. The strategic placement of a carboxylic acid group at the 3-position of the quinoline ring provides a crucial handle for further molecular modifications and plays a significant role in the molecule's interaction with biological targets. This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of these valuable compounds.

Key Synthetic Methodologies

Several classical and modern synthetic strategies can be employed to construct the substituted 3-quinoline carboxylic acid framework. This guide will focus on four primary and effective methods:

  • Gould-Jacobs Reaction: A powerful method for building the quinoline core with inherent functionality at the 3- and 4-positions.

  • Friedländer Annulation: A versatile condensation reaction for the synthesis of quinolines from readily available starting materials.

  • Vilsmeier-Haack Reaction followed by Oxidation: A two-step approach involving the formation of a 3-formylquinoline intermediate, which is then oxidized to the target carboxylic acid.

  • Palladium-Catalyzed Carbonylation: A modern cross-coupling approach to introduce the carboxylic acid functionality onto a pre-formed quinoline ring.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a highly effective method for synthesizing 4-hydroxyquinoline-3-carboxylic acid esters, which can be readily hydrolyzed to the desired 3-quinoline carboxylic acids. The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.

Signaling Pathway and Experimental Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis Aniline Aniline Derivative Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (Heat, 100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Intermediate2 Thermal Cyclization (High Temp. or Microwave) Final_Product Substituted 4-Hydroxy- 3-Quinoline Carboxylic Acid Intermediate2->Final_Product Saponification (e.g., NaOH, H₂O/EtOH)

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-3-quinoline carboxylic acids.

Experimental Protocols

Protocol 1.1: Conventional High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • High-boiling solvent (e.g., Diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Hexane or Cyclohexane)

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (approximately 250-260°C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexane to facilitate further precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

Protocol 1.2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant reduction in reaction time and often improves yields.[1]

Materials:

  • Substituted Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • 2.5 mL microwave vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[1] The excess DEEM serves as both a reactant and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C or 300°C) for a specified time (e.g., 1-20 minutes).[1]

  • Isolation: After the reaction, cool the vial to room temperature, allowing the product to precipitate.

  • Purification: Filter the solid product and wash with ice-cold acetonitrile (3 mL) to remove unreacted DEEM and byproducts.[1] Dry the product under vacuum. The purity is typically >95%.[1]

Protocol 1.3: Hydrolysis to 4-Hydroxy-3-quinoline Carboxylic Acid

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in a mixture of 10% aqueous NaOH and ethanol.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3.

  • The 4-hydroxy-3-quinoline carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data

Table 1: Comparison of Microwave Conditions for the Gould-Jacobs Reaction of Aniline and DEEM.[1]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020121
230011537
325020121
4300202428
530051847

Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a β-ketoester or diethyl malonate, to form a substituted quinoline. This method is highly versatile for creating a variety of substituted quinolines.

Logical Relationship Diagram

Friedlander_Annulation Reactant1 2-Aminoaryl Aldehyde or Ketone Intermediate Aldol or Schiff Base Intermediate Reactant1->Intermediate Reactant2 Compound with α-Methylene Group (e.g., β-Ketoester) Reactant2->Intermediate Catalyst Acid or Base Catalyst (e.g., KOH, p-TsOH) Catalyst->Intermediate Product Substituted Ethyl 3-Quinolinecarboxylate Intermediate->Product Cyclodehydration Final_Product Substituted 3-Quinoline Carboxylic Acid Product->Final_Product Hydrolysis

Caption: Logical flow of the Friedländer annulation for 3-quinoline carboxylic acid synthesis.

Experimental Protocol

Protocol 2.1: Synthesis of Ethyl 2-phenylquinoline-3-carboxylate

This protocol is a representative example of the Friedländer annulation.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Potassium Hydroxide (KOH) (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone and a catalytic amount of KOH in ethanol.

  • Add ethyl acetoacetate to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure ethyl 2-phenylquinoline-3-carboxylate.

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid using the procedure described in Protocol 1.3.

Quantitative Data

Table 2: Representative Yields for Friedländer Annulation

2-Aminoaryl Ketoneα-Methylene CompoundCatalystYield (%)
2-AminobenzophenoneEthyl acetoacetateKOH~85%
2-Amino-5-chlorobenzophenoneDiethyl malonatep-TsOH~78%
2-AminobenzaldehydeEthyl benzoylacetatePiperidine~90%

Vilsmeier-Haack Reaction and Subsequent Oxidation

This two-step sequence involves the formation of a 2-chloro-3-formylquinoline from an acetanilide, followed by oxidation of the aldehyde group to a carboxylic acid. This method provides access to quinolines with a chlorine atom at the 2-position, which can be a useful handle for further functionalization.

Experimental Workflow Diagram

Vilsmeier_Oxidation_Workflow Start Substituted Acetanilide Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate 2-Chloro-3-formylquinoline Step1->Intermediate Step2 Oxidation (e.g., KMnO₄ or Ag₂O) Intermediate->Step2 Product Substituted 2-Chloro- 3-Quinoline Carboxylic Acid Step2->Product

Caption: Workflow for the synthesis of 2-chloro-3-quinoline carboxylic acids via the Vilsmeier-Haack reaction.

Experimental Protocols

Protocol 3.1: Synthesis of 2-Chloro-3-formylquinoline

This protocol is adapted from the work of Meth-Cohn et al.[2]

Materials:

  • Substituted Acetanilide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Dimethylformamide (DMF) (1.0 eq)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, cool DMF to 0-5°C.

  • Slowly add POCl₃ to the DMF with stirring to form the Vilsmeier reagent.

  • Add the substituted acetanilide to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C for 4-10 hours.[2]

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • The solid 2-chloro-3-formylquinoline will precipitate. Collect the product by filtration, wash with water, and dry.

Protocol 3.2: Oxidation of 2-Chloro-3-formylquinoline to 2-Chloro-3-quinoline Carboxylic Acid

Materials:

  • 2-Chloro-3-formylquinoline

  • Potassium permanganate (KMnO₄)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend 2-chloro-3-formylquinoline in an aqueous Na₂CO₃ solution.

  • Heat the mixture and add a solution of KMnO₄ dropwise. Maintain the temperature until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Add sodium bisulfite to the filtrate to destroy any excess permanganate.

  • Acidify the filtrate with concentrated HCl to precipitate the 2-chloro-3-quinoline carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Quantitative Data

Table 3: Yields for the Vilsmeier-Haack Reaction and Subsequent Oxidation

Acetanilide SubstituentVilsmeier-Haack Yield (%)Oxidation Yield (%)Overall Yield (%)
H75-85~8060-68
6-Chloro70-80~7855-62
8-Methyl80-90~8266-74

Palladium-Catalyzed Carbonylation

This modern synthetic method allows for the direct introduction of a carboxylate group at the 3-position of a quinoline ring starting from a 3-haloquinoline. The reaction typically involves a palladium catalyst, a source of carbon monoxide (CO), and an alcohol to form the ester, which is then hydrolyzed.

Logical Relationship Diagram

Palladium_Carbonylation Reactant1 3-Bromoquinoline Product Ethyl 3-Quinolinecarboxylate Reactant1->Product Reactant2 Carbon Monoxide (CO) Reactant2->Product Reactant3 Alcohol (R-OH) Reactant3->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Na₂CO₃) Base->Product Final_Product 3-Quinoline Carboxylic Acid Product->Final_Product Hydrolysis

Caption: Key components for the palladium-catalyzed carbonylation of 3-bromoquinoline.

Experimental Protocol

Protocol 4.1: Palladium-Catalyzed Alkoxycarbonylation of 3-Bromoquinoline

This protocol is based on general procedures for palladium-catalyzed carbonylation reactions.[3]

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (2 mol%)

  • Sodium Carbonate (Na₂CO₃) (3 mmol)

  • Ethanol (solvent and reactant)

  • Carbon monoxide (CO) gas (balloon pressure)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 3-bromoquinoline, Pd(OAc)₂, Xantphos, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous ethanol via syringe.

  • Purge the reaction mixture with CO gas for ~30 seconds and then connect a balloon of CO.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 3-quinolinecarboxylate.

  • Hydrolyze the ester to the carboxylic acid as described in Protocol 1.3.

Quantitative Data

Table 4: Representative Yields for Palladium-Catalyzed Carbonylation

3-HaloquinolineCatalyst SystemAlcoholYield of Ester (%)
3-BromoquinolinePd(OAc)₂ / XantphosEthanol75-85
3-Iodo-6-methylquinolinePdCl₂(PPh₃)₂Methanol80-90
3-Bromo-7-methoxyquinolinePd(OAc)₂ / dppfIsopropanol70-80

Conclusion

The synthesis of substituted 3-quinoline carboxylic acids can be achieved through several reliable and versatile methods. The Gould-Jacobs reaction is ideal for producing 4-hydroxy-substituted analogs. The Friedländer annulation offers a straightforward approach when the appropriate 2-aminoaryl ketones are available. The Vilsmeier-Haack reaction provides a route to 2-chloro-3-quinoline carboxylic acids, offering a site for further chemical elaboration. Finally, palladium-catalyzed carbonylation represents a modern and efficient method for the direct introduction of the carboxyl group onto a pre-existing quinoline scaffold. The choice of method will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize these important molecules.

References

Application Notes and Protocols: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a trifluoromethoxy (-OCF₃) group is a modern strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, focusing on its synthesis, and potential anticancer and antimicrobial applications.

Chemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₀F₃NO₃[3]
Molecular Weight301.22 g/mol N/A
IUPAC NameThis compound[4]
CAS NumberNot availableN/A
AppearanceWhite to off-white solidInferred
SolubilitySoluble in DMSO, DMF, and methanolInferred

Synthesis Protocol

The synthesis of this compound can be achieved via a Gould-Jacobs reaction, a common method for preparing 4-hydroxyquinolines. The protocol described here is adapted from the synthesis of a structurally related compound, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[5]

Materials:

  • 2-(trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another high-boiling point solvent)

  • Hexane

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction of 2-(trifluoromethoxy)aniline with DEEM:

    • In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

    • Heat the mixture at 120-130°C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the reaction mixture, add a high-boiling point solvent such as Dowtherm A (approximately 5-10 volumes).

    • Heat the mixture to 250-260°C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexane to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold hexane.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: 70-85%

Diagram of Synthetic Pathway:

G 2-(trifluoromethoxy)aniline 2-(trifluoromethoxy)aniline Intermediate Intermediate Adduct 2-(trifluoromethoxy)aniline->Intermediate DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Heat1 120-130°C Heat2 250-260°C in Dowtherm A Product This compound Intermediate->Product

Caption: Synthetic scheme for this compound.

Application in Anticancer Drug Discovery

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of signaling pathways.[6][7] The trifluoromethoxy group can enhance the potency and pharmacokinetic properties of these compounds.[1]

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal cell line (e.g., HEK293) for selectivity assessment

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Anticancer Screening:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells Incubation Incubate with Compound (48-72h) CellSeeding->Incubation CompoundPrep Prepare Compound Dilutions CompoundPrep->Incubation MTT MTT Assay Incubation->MTT Readout Measure Absorbance MTT->Readout IC50 Calculate IC50 Readout->IC50

Caption: Workflow for in vitro anticancer activity screening.

Potential Signaling Pathways to Investigate

Based on the activities of similar quinoline compounds, this compound could potentially inhibit key signaling pathways involved in cancer progression.

Hypothesized PI3K/Akt/mTOR Pathway Inhibition:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Application in Antimicrobial Drug Discovery

Quinolone antibiotics are a major class of antimicrobials that primarily target bacterial DNA gyrase and topoisomerase IV. The core structure of this compound is similar to that of quinolones, suggesting potential antimicrobial activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of the test compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table of Expected Antimicrobial Activity Profile:

Bacterial StrainTypeExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positive1 - 32
Streptococcus pneumoniaeGram-positive2 - 64
Escherichia coliGram-negative4 - 128
Pseudomonas aeruginosaGram-negative>128

Note: These are hypothetical values based on the general activity of quinolone-like compounds and require experimental verification.

Diagram of a Typical MIC Assay Setup:

Caption: Representation of a 96-well plate for an MIC assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for researchers to explore its potential in anticancer and antimicrobial drug discovery. Further studies are warranted to elucidate its precise mechanisms of action and to optimize its structure for improved efficacy and safety.

References

Application Notes and Protocols: Fluorescent Properties of Quinoline Derivatives for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, photophysical properties, and biological applications of quinoline-based fluorescent probes. The accompanying protocols offer step-by-step guidance for the preparation and utilization of these versatile imaging agents.

Introduction to Quinoline-Based Fluorescent Probes

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in the design of fluorescent probes for biological imaging.[1][2] Its derivatives are widely explored due to their attractive photophysical properties, synthetic accessibility, and diverse applications in sensing and imaging various biological analytes and processes.[1][3] These probes are instrumental in the non-invasive visualization and quantification of ions, small molecules, and macromolecules within living cells and organisms, contributing significantly to our understanding of cellular function and disease pathogenesis.[2][4]

The fluorescence of quinoline derivatives can be modulated through chemical modifications, allowing for the rational design of probes with specific excitation and emission profiles, large Stokes shifts, high quantum yields, and sensitivity to their microenvironment.[5][6] Common sensing mechanisms employed in quinoline-based probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[7] These mechanisms enable the detection of a wide range of biological targets, including:

  • Ions: Cu²⁺, Zn²⁺, Fe³⁺, and H⁺ (pH)[1]

  • Reactive Oxygen and Nitrogen Species (ROS/RNS): Nitric Oxide (NO)[7][8]

  • Biomolecules: Amyloid-β (Aβ) and Tau aggregates associated with neurodegenerative diseases.[9][10]

  • Cellular Organelles: Lysosomes and lipid droplets.[1][2]

Quantitative Data of Representative Quinoline Probes

The photophysical properties of quinoline-based fluorescent probes are critical for their performance in biological imaging. The following tables summarize key quantitative data for several well-characterized quinoline derivatives.

Table 1: Photophysical Properties of Quinoline-Based Ion and Small Molecule Probes

Probe NameTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Key Features & Reference
QNO Nitric Oxide (NO)~470 (one-photon) / 810 (two-photon)~525-~55 / -Two-photon probe with 12-fold fluorescence enhancement upon NO detection.[7][8]
Quinoline-Pyrene Lysosomal pH~350~450 (pH 7), ~550 (pH 4)-~100-200Ratiometric pH sensor for lysosomes.[1][11]
QP2 Zn²⁺~375 (with Zn²⁺)~510 (with Zn²⁺)-~135"Turn-on" fluorescence with a low detection limit of 17.7 nM.
TQA Fe³⁺301~450-~149High selectivity and sensitivity for Fe³⁺.

Table 2: Photophysical Properties of Quinoline-Based Probes for Biomolecules and Organelles

Probe NameTargetExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Key Features & Reference
PTPA-QM Amyloid-β (Aβ)~450~615 (bound to Aβ)-~165Aggregation-induced emission (AIE) probe for Aβ plaques.[9]
Q-tau 4 Tau Aggregates~488~630 (bound to Tau)-~142"Turn-on" probe with 3.5-fold selectivity for Tau over Aβ.[10]
MPF Probe Lipid Droplets- (Multiphoton)---Multiphoton probe with deep tissue penetration and low phototoxicity.[2]
RM-581-Fluo Endoplasmic Reticulum365448 and 505-83 and 140Fluorescent derivative of an anticancer agent that accumulates in the ER.

Experimental Protocols

Synthesis of Quinoline-Based Fluorescent Probes

The synthesis of quinoline probes often involves multi-step reactions to build the quinoline core and introduce the desired functional groups for targeting and fluorescence modulation.

This protocol is a generalized procedure based on the synthesis of QNO, a two-photon fluorescent probe for nitric oxide.[7]

Materials:

  • 4-Aminophenol

  • Crotonaldehyde

  • Reagents for Bucherer reaction

  • Alkylating agent

  • Selenium dioxide (SeO₂)

  • 2-Aminobenzenethiol

  • 2-Nitro-1,4-phenylenediamine

  • Reducing agent (e.g., SnCl₂/HCl)

  • Standard laboratory glassware and purification supplies (solvents, silica gel for chromatography)

Procedure:

  • Synthesis of Quinoline Intermediate:

    • Synthesize the quinoline intermediate by the cyclization of 4-aminophenol with crotonaldehyde, followed by a Bucherer reaction.[7]

  • Functionalization:

    • Perform alkylation and subsequent oxidation with SeO₂ to introduce a reactive aldehyde group.[7]

  • Condensation and Cyclization:

    • Condense the aldehyde intermediate with 2-aminobenzenethiol, followed by hydrolysis to form a key intermediate.[7]

  • Coupling and Reduction:

    • Couple the intermediate with 2-nitro-1,4-phenylenediamine.

    • Reduce the nitro group to an amine to yield the final QNO probe.[7]

  • Purification:

    • Purify the final product using silica gel column chromatography.

    • Characterize the probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is based on the expeditious synthesis of quinoline-pyrene probes for ratiometric pH sensing in lysosomes.[1][11]

Materials:

  • 2-Aminoaryl cyclopropyl ketone

  • Pyrene-containing aldehyde

  • Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM) as solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • In a clean, dry flask, dissolve the 2-aminoaryl cyclopropyl ketone and the pyrene-containing aldehyde in DCM under an inert atmosphere.

  • Reaction Initiation:

    • Add TfOH or TMSOTf dropwise to the solution at room temperature.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure quinoline-pyrene probe.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Characterization and Application

Materials:

  • Quinoline probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., PBS, HEPES) at the desired pH

  • Solution of the target analyte (e.g., metal ion salt, NO donor)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Probe Solution:

    • Prepare a working solution of the quinoline probe (e.g., 1-10 µM) in the chosen buffer.

  • Measurement of Baseline Fluorescence:

    • Record the fluorescence emission spectrum of the probe solution to establish a baseline.

  • Titration with Analyte:

    • Incrementally add small aliquots of the analyte solution to the cuvette containing the probe solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and binding affinity.

    • To assess selectivity, repeat the experiment with other potential interfering species.

Live Cell Imaging

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Quinoline probe stock solution (1 mM in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture:

    • Culture the cells on glass-bottom dishes or coverslips until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the quinoline probe (e.g., 1-10 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each probe and cell line.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific quinoline probe.

  • Co-localization (Optional):

    • To determine the subcellular localization of the probe, co-stain the cells with a commercially available organelle-specific tracker (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).

In Vivo Imaging

Materials:

  • Animal model (e.g., tumor-bearing mouse, transgenic model of neurodegenerative disease)

  • Quinoline probe formulated for in vivo use (e.g., in a biocompatible solvent like a mixture of DMSO and saline)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

  • Probe Administration:

    • Administer the quinoline probe via a suitable route (e.g., intravenous, intraperitoneal injection). The dosage and route of administration will depend on the specific probe and experimental design.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.

    • Use the appropriate excitation and emission filters for the specific probe.

  • Data Analysis:

    • Quantify the fluorescence signal in the region of interest (e.g., tumor, brain) using the imaging system's software.

  • Ex Vivo Imaging (Optional):

    • After the final in vivo imaging time point, euthanize the animal and dissect the organs of interest.

    • Image the dissected organs to confirm the biodistribution of the probe.

Visualizations

Signaling Pathways and Experimental Workflows

// Node styles start [label="Starting Materials\n(e.g., 6-Bromoquinoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Key Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; functionalization [label="Functionalization\n(e.g., Cross-coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Quinoline Probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> functionalization [label="Reaction", fontcolor="#202124"]; functionalization -> intermediate [label="Yields", fontcolor="#202124"]; intermediate -> final_product [label="Further Reaction", fontcolor="#202124"]; final_product -> purification [label="Isolate", fontcolor="#202124"]; purification -> characterization [label="Analyze", fontcolor="#202124"]; } caption: General workflow for the synthesis of quinoline-based fluorescent probes.

// Node styles cell_culture [label="Cell Culture\n(on glass-bottom dish)", fillcolor="#F1F3F4", fontcolor="#202124"]; probe_loading [label="Probe Incubation\n(e.g., 5 µM, 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Wash with PBS\n(3 times)", fillcolor="#FBBC05", fontcolor="#202124"]; imaging [label="Confocal Microscopy\n(Acquire Images)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Image Analysis\n(Intensity, Localization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cell_culture -> probe_loading [fontcolor="#202124"]; probe_loading -> washing [fontcolor="#202124"]; washing -> imaging [fontcolor="#202124"]; imaging -> analysis [fontcolor="#202124"]; } caption: Experimental workflow for live-cell imaging with quinoline probes.

// Node styles probe_off [label="QNO Probe\n(Fluorescence OFF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; probe_on [label="Triazole Product\n(Fluorescence ON)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges probe_off -> probe_on [label="Reaction", fontcolor="#202124"]; no -> probe_off [arrowhead=none, style=dashed, color="#5F6368"]; } caption: Sensing mechanism of the QNO probe for nitric oxide detection.

// Node styles probe [label="Quinoline-Peptide Probe\n(FRET pair)", fillcolor="#F1F3F4", fontcolor="#202124"]; kinase [label="Active Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; atp [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; phosphorylated_probe [label="Phosphorylated Probe\n(Conformational Change)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fret_change [label="FRET Signal Change\n(e.g., Increased Emission)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges probe -> phosphorylated_probe [label="Phosphorylation", fontcolor="#202124"]; kinase -> probe [style=dashed, arrowhead=none, color="#5F6368"]; atp -> probe [style=dashed, arrowhead=none, color="#5F6368"]; phosphorylated_probe -> fret_change [label="Results in", fontcolor="#202124"]; } caption: Hypothetical signaling pathway for a quinoline-based kinase activity probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which typically follows a Gould-Jacobs reaction pathway.

Problem 1: Low or No Yield of the Final Product

Potential Cause Troubleshooting Steps
Incomplete Condensation Ensure the initial reaction between 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM) goes to completion. Monitor by TLC. Consider a slight excess of DEEM.
Low Cyclization Temperature The thermal cyclization step requires high temperatures, often in the range of 250-300°C.[1] Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A).
Insufficient Reaction Time Prolong the heating time for the cyclization step. Monitor the reaction progress by TLC or LC-MS to find the optimal duration.[1]
Reagent Quality Use fresh, high-purity 2-(trifluoromethoxy)aniline and DEEM. Ensure reagents are anhydrous where necessary.
Substituent Effects Electron-withdrawing groups on the aniline, such as the trifluoromethoxy group, can make the reaction more sluggish and may require more forcing conditions.[1]

Problem 2: Formation of a Dark, Tarry Reaction Mixture

Potential Cause Troubleshooting Steps
Decomposition at High Temperatures Optimize the cyclization temperature and time to find a balance between reaction completion and product degradation.[1][2]
Localized Overheating Use a high-boiling, inert solvent for even heat distribution.[1] Consider mechanical stirring to ensure uniform heating of the reaction mixture.
Oxygen Presence Run the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[1]

Problem 3: Difficulty in Product Purification and Isolation

Potential Cause Troubleshooting Steps
Product is an Oil or Difficult to Crystallize Try triturating the crude product with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]
Presence of High-Boiling Solvent Ensure the high-boiling solvent (e.g., Dowtherm A) is thoroughly removed under high vacuum.
Complex Mixture of Byproducts Optimize reaction conditions to improve selectivity. For purification, column chromatography may be necessary. To avoid decomposition on acidic silica gel, consider deactivating it with triethylamine (e.g., 1% in the eluent).[3]
Inappropriate Purification Method For crude products, precipitation by diluting the reaction mixture with a non-polar solvent is a common first step.[4] Recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture can be effective for final purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is the Gould-Jacobs reaction. This involves two key steps:

  • Condensation: The reaction of 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate.

  • Thermal Cyclization: Heating the intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to induce intramolecular cyclization and form the quinoline ring system.[5][6]

Q2: What are the typical reaction conditions for the cyclization step?

A2: The cyclization is a thermal process that generally requires high temperatures, typically in the range of 250-300°C.[1] This can be achieved by conventional heating in a high-boiling solvent or through microwave irradiation, which can often shorten reaction times and improve yields.[1][2]

Q3: My cyclization reaction is not proceeding to completion. What should I do?

A3: If your cyclization is incomplete, you can try the following:

  • Increase the temperature: Gradually increasing the reaction temperature may drive the reaction to completion.[1]

  • Increase reaction time: Extending the heating period at the current temperature might improve the yield. However, be cautious of potential product degradation with prolonged heating.[1]

  • Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to better outcomes.[1][2]

Q4: Are there any common side reactions to be aware of?

A4: A common side reaction, especially under high temperature and pressure, is the decarboxylation of the ester group at the 3-position.[1] This results in the formation of 4-hydroxy-8-(trifluoromethoxy)quinoline. Careful control of the reaction temperature and time can help minimize this.[1]

Q5: How does the trifluoromethoxy substituent on the aniline affect the reaction?

A5: The trifluoromethoxy group is electron-withdrawing. Anilines with electron-withdrawing groups can be less reactive in the initial condensation step and may require more forcing conditions (higher temperatures or longer reaction times) for the cyclization to proceed efficiently.[1]

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is adapted from procedures for structurally similar compounds.[4][7]

Step 1: Condensation

  • In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

  • The resulting crude anilidomethylenemalonate intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser and a nitrogen inlet, heat a high-boiling solvent such as Dowtherm A to 250°C.

  • Slowly and carefully add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at 250-255°C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

  • Dilute the cooled reaction mixture with a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[4]

  • Collect the solid by filtration and wash it with the same non-polar solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/water mixture) or by column chromatography.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Gould-Jacobs Synthesis of a Structurally Similar Compound (Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)

Step Reactants Conditions Yield Reference
Condensation3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate125°C, 1 hour-[4]
CyclizationIntermediate from condensation in Dowtherm A255°C, 2.5 hours93%[4]

Note: This data is for a closely related analog and serves as a starting point for optimization.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Work-up & Purification start Start reactants 2-(trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate start->reactants heat_cond Heat (100-130°C, 1-2h) reactants->heat_cond intermediate Crude Intermediate heat_cond->intermediate add_intermediate Add Intermediate to hot Dowtherm A intermediate->add_intermediate heat_cyc Heat (250-255°C, 30-60 min) add_intermediate->heat_cyc cool Cool to Room Temperature heat_cyc->cool precipitate Precipitate with Hexane cool->precipitate filtrate Filter and Wash precipitate->filtrate purify Recrystallize or Column Chromatography filtrate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_temp Is Cyclization Temp > 250°C? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes re_evaluate Re-evaluate and Monitor by TLC/LC-MS increase_temp->re_evaluate increase_time Increase Reaction Time check_time->increase_time No check_reagents Are Reagents High Purity? check_time->check_reagents Yes increase_time->re_evaluate use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents No check_reagents->re_evaluate Yes use_fresh_reagents->re_evaluate gould_jacobs_pathway Gould-Jacobs Reaction Pathway aniline 2-(trifluoromethoxy)aniline condensation Condensation aniline->condensation deem Diethyl ethoxymethylenemalonate (DEEM) deem->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization product Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate cyclization->product

References

Technical Support Center: Purification of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound, and how does this impact purification?

The most probable synthetic route is the Gould-Jacobs reaction.[1][2] This involves the condensation of 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. Understanding this synthesis is crucial as impurities often arise from starting materials or side-reactions inherent to this process. The high temperatures required for cyclization can also lead to degradation products.[3]

Q2: What are the general challenges associated with purifying quinoline derivatives?

Quinoline derivatives can be challenging to purify due to several factors:

  • Basicity: The quinoline nitrogen is basic and can interact strongly with acidic silica gel during column chromatography, leading to tailing and poor separation.

  • Polarity: The presence of the hydroxyl and carboxylate groups, in addition to the quinoline core, can result in moderate to high polarity, requiring specific mobile phase combinations for effective chromatographic separation.

  • Solubility: Finding a suitable single solvent for recrystallization can be difficult due to the complex structure. Often, a solvent/anti-solvent system is required.

  • Potential for Isomeric Impurities: Depending on the purity of the starting aniline, positional isomers can be a significant issue.

Q3: How does the 8-(trifluoromethoxy) group influence the purification process?

The trifluoromethoxy (-OCF3) group significantly increases the lipophilicity of the molecule.[4] This property can be exploited to facilitate separation from more polar impurities. However, it can also enhance the solubility of the compound in organic solvents, potentially making precipitation or crystallization more challenging. The electron-withdrawing nature of the -OCF3 group can also influence the reactivity and stability of the quinoline ring system.

Troubleshooting Guides

Poor Yield After Initial Work-up

Problem: Low yield of crude product after the reaction and initial extraction.

Possible Cause Troubleshooting Step
Incomplete cyclizationEnsure the reaction temperature for the cyclization step was sufficiently high and maintained for the recommended duration. The Gould-Jacobs reaction often requires high temperatures (e.g., in Dowtherm A) to proceed to completion.[3]
Product loss during aqueous washThe 4-hydroxyquinoline core can exhibit some acidity and might partition into a basic aqueous phase. Avoid overly basic washes if possible, or re-acidify the basic aqueous layer and back-extract with an organic solvent to recover any dissolved product.
DegradationHigh reaction temperatures can lead to degradation. If significant charring or tar formation is observed, consider optimizing the reaction time and temperature.[3]
Difficulty with Column Chromatography

Problem: Significant tailing, poor separation, or irreversible adsorption of the product on a silica gel column.

Possible Cause Troubleshooting Step
Strong interaction with acidic silicaAdd a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to neutralize active sites on the silica gel. The choice of acidic or basic modifier will depend on the nature of the primary impurities.
Inappropriate mobile phase polarityStart with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. A step-gradient elution might be necessary for separating closely related impurities.
Co-elution of impuritiesIf baseline separation is not achieved, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography (C18).
Challenges in Recrystallization

Problem: The compound oils out, or no crystals form upon cooling.

Possible Cause Troubleshooting Step
SupersaturationTry scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a previously obtained pure crystal can also be effective.
Inappropriate solvent systemA single solvent may not be ideal. Use a binary solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes, heptane, or petroleum ether) until the solution becomes slightly turbid. Allow the solution to cool slowly.
Presence of oily impuritiesIf the compound consistently oils out, the purity of the crude material may be too low for effective recrystallization. Consider performing a quick filtration through a small plug of silica gel to remove highly polar or baseline impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of this compound

This protocol is adapted from the general procedure for the Gould-Jacobs reaction.[1][2][3]

  • Condensation: In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250-260 °C for 30-60 minutes. The product should precipitate upon cooling.

  • Isolation: After cooling to room temperature, add a non-polar solvent like hexanes or heptane to facilitate the precipitation of the crude product. Filter the solid, wash with the non-polar solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes).

  • Loading: Dry load the adsorbed product onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) to elute the product. Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the purified (or crude) product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath. If crystals do not form, add a small amount of an anti-solvent (e.g., water or hexanes) dropwise until persistent cloudiness is observed, then reheat until the solution is clear and cool slowly.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-(Trifluoromethoxy)aniline + Diethyl Ethoxymethylenemalonate condensation Condensation (120-130 °C) start->condensation cyclization Thermal Cyclization (250-260 °C in Dowtherm A) condensation->cyclization crude_product Crude Product cyclization->crude_product column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->column_chromatography recrystallization Recrystallization (e.g., Ethanol/Water) column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issue cluster_crystallization Recrystallization Issue start Purification Challenge tailing Tailing/Poor Separation start->tailing oiling_out Oiling Out / No Crystals start->oiling_out add_modifier Add Modifier to Mobile Phase (e.g., TEA or Acetic Acid) tailing->add_modifier change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) tailing->change_stationary_phase use_binary_solvent Use Binary Solvent System oiling_out->use_binary_solvent scratch_or_seed Scratch Flask or Seed oiling_out->scratch_or_seed pre_purify Pre-purify by Filtration through Silica Plug oiling_out->pre_purify

Caption: A troubleshooting decision tree for common purification challenges.

References

"solubility and stability issues with Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate. The information provided is intended to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental data for this compound is limited, based on the quinoline core and the trifluoromethoxy substituent, it is predicted to have good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane.[1] Its aqueous solubility is expected to be low, a common characteristic of many heterocyclic compounds.[1] The trifluoromethoxy group can increase lipophilicity, which may further limit aqueous solubility.[2]

Q2: I am observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer. What is causing this?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent is miscible with the aqueous buffer, but the compound is not, leading to its precipitation.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents (maintaining a small percentage of an organic solvent like DMSO in the final solution), pH adjustment (if the compound has ionizable groups), and the use of solubilizing agents such as cyclodextrins. It is crucial to test the compatibility of any solubilizing agent with your specific experimental setup.

Q4: What are the potential stability issues I should be aware of with this compound?

A4: Based on its structure, potential stability issues could arise from the hydrolysis of the ester functional group and the trifluoromethoxy group, particularly under strong acidic or basic conditions.[3][4] Quinolone structures can also be susceptible to photolytic degradation.[4][5][6] Therefore, it is advisable to protect solutions of the compound from light and to be mindful of the pH of your experimental media.

Q5: How should I store the solid compound and its stock solutions?

A5: The solid compound should be stored in a cool, dry, and dark place. Stock solutions, typically prepared in a dry organic solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Solid Compound
  • Problem: The solid powder of this compound is not dissolving in the chosen solvent.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using an appropriate organic solvent. For initial stock solutions, high-purity, anhydrous DMSO or DMF are recommended.

    • Increase Agitation: Vortex the solution vigorously for an extended period.

    • Apply Gentle Heat: Gently warm the solution in a water bath (e.g., to 30-40°C). Be cautious, as excessive heat may cause degradation.

    • Use Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.

    • Consider a Different Solvent: If the compound remains insoluble, try a different polar aprotic solvent.

Issue 2: Compound Precipitates Out of Solution Over Time
  • Problem: A clear solution of the compound in an aqueous buffer becomes cloudy or shows visible precipitate after a period of incubation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare the final working solution immediately before use.

    • Decrease Final Concentration: The concentration of the compound in the final aqueous solution may be too high. Try working with a lower concentration.

    • Maintain a Co-solvent: Ensure a low percentage of the initial organic solvent (e.g., 0.5-1% DMSO) is present in the final aqueous solution to help maintain solubility. Always run a vehicle control in your experiments.

    • Evaluate pH: The pH of your buffer may be influencing the solubility. Consider performing a pH-solubility profile to identify the optimal pH range.

    • Use Solubilizing Agents: If permissible in your assay, consider the addition of solubility enhancers like HP-β-cyclodextrin.

Data Presentation

The following tables provide a template for summarizing experimental data on the solubility and stability of this compound. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (µM)
DMSO> 50> 166,000
DMF> 50> 166,000
Dichloromethane~ 25~ 83,000
Ethanol~ 5~ 16,600
Acetonitrile~ 2~ 6,600
Water< 0.01< 33
PBS (pH 7.4)< 0.01< 33

Table 2: Hypothetical Stability of this compound (10 µM) in Aqueous Buffers after 24 hours

ConditionTemperature (°C)% Remaining Compound
pH 3.03785
pH 5.03795
pH 7.43798
pH 9.03770
pH 7.44> 99
pH 7.4 + Light2590

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method for determining the kinetic solubility of a compound, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate for precipitation using a plate-based nephelometer or by measuring the absorbance at a suitable wavelength (e.g., the λmax of the compound) after filtering or centrifuging the plate to remove any precipitate.

  • Data Interpretation: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to assess the intrinsic stability of the compound under various stress conditions.

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Calculate the percentage of the parent compound remaining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare 10 mM stock in DMSO start->stock serial_dilution Serial dilution in DMSO stock->serial_dilution add_buffer Add to aqueous buffer (e.g., PBS) serial_dilution->add_buffer equilibrate Equilibrate (e.g., 2h shaking) add_buffer->equilibrate analyze Analyze for precipitation (Nephelometry or UV-Vis) equilibrate->analyze end Determine Kinetic Solubility analyze->end

Caption: Workflow for Kinetic Solubility Determination.

troubleshooting_workflow start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the working concentration check_conc->reduce_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No end Clear Solution reduce_conc->end optimize_dilution Add stock to buffer dropwise with vortexing check_dilution->optimize_dilution No check_time Was the solution stored for a long time? check_dilution->check_time Yes optimize_dilution->end prepare_fresh Prepare fresh solution before use check_time->prepare_fresh Yes consider_solubilizer Consider using a solubilizing agent (e.g., cyclodextrin) check_time->consider_solubilizer No prepare_fresh->end consider_solubilizer->end

Caption: Troubleshooting Precipitation Issues.

forced_degradation_workflow cluster_stress Stress Conditions start Start prepare_solutions Prepare compound solutions start->prepare_solutions acid Acid Hydrolysis prepare_solutions->acid base Base Hydrolysis prepare_solutions->base oxidation Oxidation (H2O2) prepare_solutions->oxidation thermal Thermal (Solid State) prepare_solutions->thermal photo Photolytic (Solution) prepare_solutions->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by stability-indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate degradation and identify products analyze->evaluate end Stability Profile evaluate->end

Caption: Forced Degradation Study Workflow.

References

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the Conrad-Limpach synthesis, offering potential causes and solutions to improve reaction outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low to no yield of the desired 4-hydroxyquinoline 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[1] 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1][2][3][4] 3. Inefficient heat transfer: Poorly conducting solvent or inadequate heating apparatus.[1] 4. Decomposition of starting materials or intermediates: Prolonged heating at very high temperatures can lead to degradation.[1]1. Ensure the initial condensation is complete by monitoring the reaction (e.g., by TLC). Consider extending the reaction time or using a mild acid catalyst.[1] 2. Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization.[1][2] 3. Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller.[1] 4. Optimize the cyclization time; prolonged heating is not always beneficial.[1]
Formation of the 2-hydroxyquinoline isomer (Knorr product) Reaction temperature of the initial condensation is too high: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher. The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[2]Control the initial condensation temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[2]
Reaction mixture becomes a thick, unmanageable tar Polymerization or side reactions: This can occur at high temperatures, especially in the absence of a suitable solvent.[1]Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and facilitate heat transfer. Mineral oil or Dowtherm A are commonly used.[1][5]
Incomplete cyclization Insufficient heating time or temperature: The electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[1][2]Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration.[1] Monitoring the reaction by TLC can help determine the necessary reaction time.
Product purification difficulties High-boiling solvent removal: Residual high-boiling solvent can be difficult to remove from the final product.Allow the reaction mixture to cool, and the product should precipitate. The product can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and soluble impurities.[1] Recrystallization from a suitable solvent can be performed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high temperature in the Conrad-Limpach synthesis?

A1: The high temperature, typically around 250°C, is crucial for the second step of the synthesis: the thermal cyclization of the intermediate β-aminoacrylate.[2][4] This step is an electrocyclic ring-closing reaction, which is the rate-determining step and requires significant thermal energy to overcome the activation barrier.[2]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a critical role in achieving high yields. Early experiments without a solvent resulted in moderate yields (below 30%).[2] The use of an inert, high-boiling point solvent like mineral oil can increase yields to as high as 95%.[2][3] The solvent ensures efficient and uniform heating to the required cyclization temperature.[1] Studies have shown that the yield generally improves with solvents having a boiling point above 250°C.[5]

Q3: Can I use an acid catalyst in the Conrad-Limpach synthesis?

A3: Yes, an acid catalyst, such as a few drops of concentrated sulfuric acid or hydrochloric acid, is often used.[1] The acid catalyzes the multiple keto-enol tautomerizations that occur during the reaction mechanism.[2] However, the choice and amount of acid should be carefully considered, as strongly acidic conditions can also promote side reactions.

Q4: My aniline has an electron-withdrawing group. Why is the reaction not working well?

A4: The cyclization step involves an electrophilic attack of a protonated carbonyl group on the aniline's aromatic ring. If the aniline contains a strong electron-withdrawing group (e.g., a nitro group), the aromatic ring is deactivated, making it a poorer nucleophile. This can make the cyclization step more difficult and lead to lower yields.[1]

Q5: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A5: While the product is often depicted as a 4-hydroxyquinoline (the enol form), it is believed that the 4-quinolone (the keto form) is the predominant tautomer.[2]

Data Presentation

Table 1: Effect of Different Solvents on the Yield of a 4-Hydroxyquinoline Derivative

The following table summarizes the results from a study investigating various solvents for the thermal cyclization step in the Conrad-Limpach synthesis.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
Tetrahydronaphthalene20844
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365

Data adapted from a study on alternative solvents for the Conrad-Limpach thermal cyclization reaction.[5]

Experimental Protocols

General Procedure for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline and a slight excess of the β-ketoester.

  • A solvent such as toluene or ethanol can be used.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate is often a viscous oil and can be used in the next step without further purification.[6][7]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • Place the crude β-aminoacrylate intermediate in a suitable round-bottom flask.

  • Add a high-boiling point solvent (e.g., mineral oil, Dowtherm A, or an alternative from Table 1). A typical ratio is 10-20 mL of solvent per gram of intermediate.[6]

  • Heat the mixture with vigorous stirring to approximately 250°C under an inert atmosphere.[8]

  • Maintain this temperature for 30-60 minutes.[8] Monitor the reaction by TLC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product often precipitates upon cooling.[8]

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and to help remove the high-boiling solvent.[8]

  • Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it to obtain the final 4-hydroxyquinoline.[8]

Visualizations

Conrad_Limpach_Workflow Experimental Workflow for Conrad-Limpach Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization start Mix Aniline and β-Ketoester add_catalyst Add Acid Catalyst start->add_catalyst reflux Reflux (2-4h) add_catalyst->reflux monitor1 Monitor by TLC reflux->monitor1 cool1 Cool to RT monitor1->cool1 evaporate Remove Solvent cool1->evaporate intermediate Crude β-Aminoacrylate evaporate->intermediate add_solvent Add High-Boiling Solvent intermediate->add_solvent heat Heat to ~250°C (30-60 min) add_solvent->heat monitor2 Monitor by TLC heat->monitor2 cool2 Cool to RT monitor2->cool2 precipitate Precipitate Product cool2->precipitate filter_wash Filter and Wash precipitate->filter_wash product 4-Hydroxyquinoline Product filter_wash->product

Caption: General experimental workflow for the Conrad-Limpach synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_check1 Initial Condensation Check cluster_check2 Cyclization Conditions Check cluster_check3 Isomer Formation Check start Low Yield of 4-Hydroxyquinoline check_TLC1 Check TLC of Step 1 start->check_TLC1 incomplete_condensation Incomplete Reaction? check_TLC1->incomplete_condensation solution1 Extend Reaction Time or Add Mild Acid Catalyst incomplete_condensation->solution1 Yes check_temp Verify Cyclization Temperature incomplete_condensation->check_temp No low_temp Temp < 250°C? check_temp->low_temp solution2 Use High-Boiling Solvent & Calibrated Thermometer low_temp->solution2 Yes check_isomer Check for 2-Hydroxyquinoline Isomer low_temp->check_isomer No isomer_present Isomer Formed? check_isomer->isomer_present solution3 Lower Initial Condensation Temperature isomer_present->solution3 Yes

Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.

References

"troubleshooting common side reactions in Friedländer synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and FAQs address specific challenges, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Friedländer synthesis?

A1: The most common side reactions encountered in the Friedländer synthesis are:

  • Self-condensation of the 2-aminoaryl aldehyde or ketone: The 2-amino-substituted carbonyl compound can react with itself, especially under harsh conditions, leading to dimeric or trimeric byproducts such as dibenzo[b,f][1][2]diazocines.[3]

  • Aldol self-condensation of the α-methylene ketone: The ketone reactant can undergo self-condensation, particularly under basic catalysis, which competes with the desired reaction with the 2-aminoaryl carbonyl compound.[1]

  • Lack of regioselectivity with unsymmetrical ketones: When an unsymmetrical ketone is used, the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[4]

Q2: How can I minimize the self-condensation of the 2-aminoaryl aldehyde/ketone?

A2: To minimize the self-condensation of the 2-aminoaryl aldehyde or ketone, you can:

  • Use milder reaction conditions: Traditional high-temperature methods can promote self-condensation.[4] The use of milder catalysts, such as gold or certain Lewis acids, can allow the reaction to proceed at lower temperatures.[4]

  • Control stoichiometry and addition rate: Using the 2-aminoaryl carbonyl compound as the limiting reagent and adding it slowly to the reaction mixture can help to reduce its concentration and thus minimize self-condensation.

  • In situ generation: An effective method is the in situ reduction of a 2-nitroaryl carbonyl compound to the corresponding 2-aminoaryl carbonyl, which is then immediately consumed in the Friedländer condensation. This avoids the isolation and storage of the often-unstable 2-aminoaryl carbonyl reactant.[5]

Q3: What are the best strategies to prevent the aldol self-condensation of the ketone reactant?

A3: To prevent the aldol self-condensation of the ketone:

  • Switch to acid catalysis: Aldol condensation of ketones is more prevalent under basic conditions.[1] Switching to an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid can favor the desired Friedländer pathway.

  • Use an imine analog: The imine analog of the o-aminoaryl aldehyde or ketone can be used to avoid the need for basic conditions that promote ketone self-condensation.[4]

  • Slow addition of the ketone: Slowly adding the ketone to the reaction mixture can keep its concentration low and disfavor the bimolecular self-condensation reaction.[1]

Q4: How can I control the regioselectivity when using an unsymmetrical ketone?

A4: Controlling regioselectivity is a significant challenge. Here are some effective strategies:

  • Use of specific amine catalysts: Certain amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring the formation of the 2-substituted quinoline.[6]

  • Introducing a directing group: A phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-position.[4]

  • Slow addition of the ketone: Similar to preventing self-condensation, the slow addition of the unsymmetrical ketone can improve regioselectivity.[6][7]

  • Use of ionic liquids: Certain ionic liquids have been reported to promote regiospecific Friedländer annulation.[4]

Troubleshooting Guides

Problem 1: Low yield of the desired quinoline product and formation of a significant amount of a high molecular weight byproduct.
  • Possible Cause: Self-condensation of the 2-aminoaryl aldehyde or ketone.

  • Troubleshooting Steps:

    • Analyze the byproduct: Characterize the byproduct by NMR and MS to confirm if it is a dimer or trimer of the starting 2-aminoaryl carbonyl compound.

    • Modify reaction conditions:

      • Lower the reaction temperature.

      • Switch to a milder catalyst (see Table 1).

      • Consider performing the reaction under solvent-free conditions with microwave irradiation, which can sometimes reduce reaction times and byproduct formation.[3]

    • Employ slow addition: Add the 2-aminoaryl carbonyl compound dropwise to the reaction mixture containing the ketone and catalyst.

    • Consider an in situ approach: If starting from a 2-nitroaryl carbonyl, perform the reduction and subsequent Friedländer condensation in one pot.[5]

Problem 2: A complex mixture of products is obtained, with byproducts having similar polarity to the desired quinoline.
  • Possible Cause: Aldol self-condensation of the ketone reactant.[1]

  • Troubleshooting Steps:

    • Change the catalyst: If using a base catalyst, switch to an acid catalyst like p-TsOH, iodine, or a Lewis acid (e.g., ZrCl₄, In(OTf)₃).

    • Modify the substrate: As a more advanced approach, consider synthesizing the imine of the 2-aminoaryl carbonyl compound and using that as the starting material.[4]

    • Optimize reactant addition: Add the ketone slowly to the reaction mixture.[1]

Problem 3: Formation of a mixture of two isomeric quinolines when using an unsymmetrical ketone.
  • Possible Cause: Lack of regioselectivity in the condensation step.

  • Troubleshooting Steps:

    • Employ a regioselective catalyst: Use a catalyst known to direct the reaction to a specific position. For example, certain cyclic secondary amines like pyrrolidine derivatives can favor the formation of 2-substituted quinolines.[6]

    • Optimize reaction conditions:

      • Slowly add the unsymmetrical ketone to the reaction mixture.[6][7]

      • Investigate the effect of temperature, as regioselectivity can be temperature-dependent.[6]

    • Utilize a directing group: If feasible, introduce a temporary directing group on the ketone to block one of the α-positions.[4]

Data Presentation

Table 1: Comparison of Catalysts on the Yield of Quinoline Synthesis

CatalystReaction ConditionsReactantsProduct Yield (%)Reference
NaOHReflux in ethanol2-aminobenzaldehyde and acetylacetone~70-80%[8]
p-TsOHSolvent-free, 100°C2-aminobenzophenone and ethyl acetoacetate92%[2]
Iodine (I₂)Solvent-free, 80°C2-aminobenzophenone and dimedone94%[2]
ZrCl₄60°C in ethanol/water2-aminobenzophenone and ethyl acetoacetate>88%[9]
[Hbim]BF₄ (Ionic Liquid)Solvent-free, 100°C2-aminobenzaldehyde and cyclohexanone93%[9]
Fe₃O₄@SiO₂-APTES-TFASolvent-free, 100°C, 5 min2-aminoacetophenone and ethyl acetoacetate96%[9]
None (in water)70°C2-aminobenzaldehyde and various ketonesup to 97%[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Friedländer Synthesis to Minimize Aldol Side Reactions

This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst to minimize base-promoted aldol self-condensation of the ketone.

Materials:

  • 2-aminobenzaldehyde (or a 2-aminoaryl ketone)

  • Ketone with an α-methylene group

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add the ketone (1.1 mmol) and a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude quinoline product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Regioselective Friedländer Synthesis Using an Amine Catalyst and Slow Addition

This protocol is adapted from literature demonstrating control of regioselectivity with unsymmetrical methyl ketones.[6][7]

Materials:

  • 2-aminoaromatic aldehyde

  • Unsymmetrical methyl ketone

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) or another suitable pyrrolidine-based catalyst

  • Toluene

  • Syringe pump

Procedure:

  • To a stirred solution of the 2-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., TABO, 0.1 equiv) in toluene at the desired temperature (e.g., 80-110 °C), add the unsymmetrical methyl ketone (1.5 equiv) via syringe pump over several hours.

  • After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product ratio by ¹H NMR or GC-MS to determine the regioselectivity.

  • Purify the major regioisomer by column chromatography.

Visualizations

Friedlander_Pathways cluster_main Desired Friedländer Synthesis cluster_side1 Side Reaction 1: Self-Condensation cluster_side2 Side Reaction 2: Aldol Self-Condensation A 2-Aminoaryl Carbonyl C Aldol/Schiff Base Intermediate A->C Condensation B α-Methylene Ketone B->C D Quinoline Product C->D Cyclization & Dehydration A1 2-Aminoaryl Carbonyl E Dimer/Trimer Byproduct A1->E Self- Condensation A2 2-Aminoaryl Carbonyl A2->E B1 α-Methylene Ketone F Aldol Adduct Byproduct B1->F Self- Condensation B2 α-Methylene Ketone B2->F

Caption: Reaction pathways in Friedländer synthesis.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Mixture of Regioisomers? start->q1 q2 High MW Byproducts? q1->q2 No sol1 Use Regioselective Catalyst (e.g., Amine Catalyst) + Slow Ketone Addition q1->sol1 Yes q3 Complex Mixture, Similar Polarity? q2->q3 No sol2 Lower Temperature Use Milder Catalyst In Situ Reactant Generation q2->sol2 Yes sol3 Switch to Acid Catalysis Slow Ketone Addition Use Imine Analog q3->sol3 Yes end Other Issues (e.g., Starting Material Purity, Solvent Effects) q3->end No

References

"how to avoid tar formation in Skraup quinoline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate tar formation during the Skraup quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

Tar formation is a common side reaction in the Skraup synthesis, primarily due to the highly acidic and exothermic nature of the reaction.[1][2] The main culprits are the polymerization of acrolein, which is formed from the dehydration of glycerol by concentrated sulfuric acid, and the polymerization of other reaction intermediates under the harsh, high-temperature conditions.[1] Uncontrolled reaction temperatures and localized hotspots significantly accelerate these polymerization processes, leading to the formation of viscous, dark-colored tarry byproducts that complicate product isolation and reduce yields.[2]

Q2: My reaction is turning into a dark, intractable tar very quickly. What are the immediate troubleshooting steps?

A rapid formation of tar often indicates a runaway reaction. The Skraup synthesis is notoriously exothermic, and this vigorous, uncontrolled reaction is a primary cause of excessive tarring and can be a significant safety hazard.[1][3]

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]

  • Ensure proper and efficient stirring to dissipate localized hotspots.[2]

  • If the reaction is still uncontrollable, be prepared for a sudden increase in pressure and ensure appropriate venting is in place. Always work behind a blast shield.[1]

Future Preventative Measures:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is critical to control the reaction's exothermicity.[1][2]

  • Controlled Reagent Addition: Add reagents in the correct sequence. Typically, aniline, the moderator, and glycerol are mixed before the slow, careful addition of sulfuric acid with external cooling.[1]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source, as the reaction's own exotherm should be sufficient to sustain reflux for a period.[1]

Q3: How can I proactively modify my protocol to minimize tar formation from the start?

Minimizing tar formation requires careful control over the reaction conditions. The key is to moderate the reaction's vigor without compromising the reaction rate and completion.

  • Moderators: Incorporate ferrous sulfate (FeSO₄•7H₂O) or boric acid into your protocol.[3] Ferrous sulfate is widely reported to act as an oxygen carrier, which slows and smooths the oxidation step, preventing the reaction from becoming violent.[2][4]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent and solvent, it contributes to a very vigorous reaction.[5][6] Consider using arsenic acid, which is known to result in a less violent reaction, or catalytic amounts of iodine.[1][5]

  • Temperature Control: Maintain the reaction temperature within a controlled range, typically between 100-150°C.[7] Avoid aggressive, rapid heating.

  • Efficient Mixing: Ensure the reaction mixture is stirred efficiently throughout the process to maintain homogeneity and prevent the formation of localized areas of high temperature.[2]

Q4: I have already completed the synthesis and have a tarry crude product. What is the most effective purification method?

Separating the desired quinoline product from the non-volatile tar is a critical step.

  • Steam Distillation: This is the most effective and widely used method.[1] After the reaction is complete, cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution. Passing steam through the mixture will carry over the volatile quinoline, leaving the tarry residue behind.[1]

  • Solvent Extraction: The quinoline can then be recovered from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[1]

  • Removal of Unreacted Aniline: Unreacted aniline often co-distills with the product. To remove it, the distillate can be acidified, and a solution of sodium nitrite is added to diazotize the aniline. The non-volatile diazonium salt can then be removed, and the pure quinoline is recovered by making the solution alkaline again and performing a final steam distillation or extraction.[1]

  • Activated Carbon: To remove colored impurities, the crude product solution can be treated with activated carbon.[1]

Data Presentation

Table 1: Impact of Moderators and Oxidizing Agents on Reaction Vigor

ComponentRoleCompound ExampleEffect on Reaction
Moderator Controls exothermicityFerrous Sulfate (FeSO₄)Crucial for moderating the reaction; believed to act as an oxygen carrier, slowing the oxidation step.[1][2][4]
Boric AcidCan be added to make the reaction less violent.[3]
Oxidizing Agent Oxidizes dihydroquinoline intermediate to quinolineNitrobenzeneEffective but results in a highly vigorous, often violent reaction. Also acts as a solvent.[5][8]
Arsenic Acid / Arsenic PentoxideResults in a less violent reaction compared to nitrobenzene.[1][3][5]
IodineCan be used in catalytic amounts.[1][7]

Experimental Protocols

Protocol: Modified Skraup Synthesis for Reduced Tar Formation

This protocol incorporates measures to control the reaction exotherm and minimize tar production.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene (or alternative oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄•7H₂O)

  • Sodium Hydroxide (for workup)

  • Sodium Nitrite (for purification)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid through an addition funnel. The addition is highly exothermic; maintain a controlled temperature by using an ice-water bath for cooling as needed.[1]

  • Reaction Initiation: Once the acid has been added, gently heat the mixture using a heating mantle.

  • Controlled Reflux: As soon as the reaction begins to boil vigorously (reflux), immediately remove the external heat source . The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1]

  • Reaction Completion: After the initial exothermic phase subsides and refluxing slows, gently reapply heat to maintain a steady reflux for an additional 2-3 hours to ensure the reaction goes to completion.[1]

  • Workup - Steam Distillation: Allow the reaction mixture to cool to room temperature. Cautiously make the solution strongly alkaline by adding a concentrated sodium hydroxide solution. Set up the apparatus for steam distillation and distill the mixture to separate the volatile quinoline from the non-volatile tarry residue.[1]

  • Purification: Follow the purification steps outlined in FAQ Q4 to remove unreacted aniline and other impurities from the distillate. The final product can be further purified by distillation under reduced pressure.[1]

Visualizations

Logical Relationships in Tar Formation & Prevention

Tar_Formation_Logic cluster_causes Primary Causes cluster_solutions Preventative Measures Tar Tar Formation Acrolein Acrolein Polymerization Acrolein->Tar Exotherm Uncontrolled Exotherm (High Temperature) Exotherm->Tar Acid Harsh Acidic Conditions Acid->Tar Moderator Use of Moderators (e.g., FeSO₄) Moderator->Exotherm Moderates TempControl Gradual Heating & Temperature Control TempControl->Exotherm Controls ReagentControl Controlled Reagent Addition & Stirring ReagentControl->Exotherm Prevents Hotspots Oxidant Alternative Oxidants (e.g., Arsenic Acid) Oxidant->Exotherm Reduces Vigor

Caption: Causes of tar formation and corresponding preventative strategies.

Experimental Workflow for Tar Reduction

Skraup_Workflow start Start reagents 1. Combine Aniline, Glycerol & FeSO₄ start->reagents acid 2. Slowly Add H₂SO₄ with Cooling reagents->acid heat 3. Gentle Initial Heating acid->heat reflux 4. Remove Heat Source Allow Exothermic Reflux heat->reflux reflux2 5. Heat to Complete Reaction (2-3h) reflux->reflux2 cool 6. Cool Reaction Mixture reflux2->cool basify 7. Make Alkaline with NaOH cool->basify steam 8. Steam Distillation (Separate Quinoline from Tar) basify->steam purify 9. Purify Distillate (Acidify, NaNO₂, Basify) steam->purify end Pure Quinoline purify->end

References

Technical Support Center: Strategies to Control Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Combes quinoline synthesis. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control regioselectivity in your experiments and achieve your desired quinoline products.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and why is regioselectivity a concern?

The Combes quinoline synthesis is a reaction that forms a quinoline ring by condensing an aniline with an unsymmetrical β-diketone under acidic conditions. When both the aniline and the β-diketone are unsymmetrical, the acid-catalyzed ring closure can occur in two different directions, potentially leading to a mixture of two regioisomeric quinoline products. This complicates purification and reduces the yield of the desired isomer, making control of regioselectivity a critical issue.

Q2: What are the key factors that govern regioselectivity in the Combes synthesis?

The regiochemical outcome is primarily determined by a combination of electronic effects and steric hindrance in the starting materials. These factors influence the rate-determining step of the reaction, which is the electrophilic aromatic annulation (the cyclization of the enamine intermediate onto the aniline ring).

Q3: How do substituents on the aniline ring affect the regiochemical outcome?

Substituents on the aniline ring direct the cyclization to a specific ortho position.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, activate the aniline ring, making it more nucleophilic. They generally direct the cyclization to the ortho position that is most electronically favorable. For example, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines in certain modified Combes reactions.

  • Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or halo (-Cl, -F) groups, deactivate the ring. In some cases, strong EWGs can prevent the cyclization from occurring at all. When the reaction does proceed, chloro- or fluoro-substituted anilines have been shown to favor the formation of the 4-CF₃ regioisomer.

Q4: How do the groups on the unsymmetrical β-diketone influence which product is formed?

The nature of the two different substituent groups (R¹ and R²) on the β-diketone plays a crucial role, primarily through steric effects. The cyclization will generally favor the pathway that minimizes steric clash. For instance, increasing the steric bulk of one of the R groups on the diketone can direct the reaction to form the less sterically hindered quinoline product.

Q5: What is the role of the acid catalyst and can it influence regioselectivity?

The acid catalyst is essential for both the initial formation of the enamine intermediate and the subsequent ring-closing annulation step. While concentrated sulfuric acid (H₂SO₄) is commonly used, other acids like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective and may influence the regioisomeric ratio. The choice of catalyst can affect the reaction pathway and is a key parameter to screen when optimizing for a specific regioisomer.

Troubleshooting Guide

Problem: My reaction is producing a mixture of regioisomers with low selectivity.

  • Possible Cause: The electronic and steric factors of your substrates are not sufficiently differentiated to favor one cyclization pathway over the other.

  • Solution 1: Modify the β-Diketone. If possible, increase the steric bulk of the substituent on the diketone corresponding to the undesired product. This will sterically disfavor the cyclization pathway leading to that isomer.

  • Solution 2: Modify the Aniline. Introduce a different substituent on the aniline ring. An electron-donating group can help direct the cyclization to a specific position.

  • Solution 3: Screen Acid Catalysts. The choice of acid can significantly impact selectivity. Try switching from H₂SO₄ to PPA or a modified catalyst like PPE, as these have been shown to be more effective dehydrating agents and can alter the product ratio.

  • Solution 4: Vary Reaction Temperature. Systematically adjust the reaction temperature. In some cases, lower temperatures may favor the thermodynamically more stable product, potentially increasing the isomeric ratio.

Problem: The major product is the undesired regioisomer.

  • Possible Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted product.

  • Solution 1: Reverse the Sterics of the β-Diketone. The most direct approach is to redesign your β-diketone. Place the bulkier group on the opposite side of the diketone to favor cyclization at the other carbonyl.

  • Solution 2: Change the Electronics of the Aniline. If you are using an aniline with an electron-withdrawing group (e.g., chloroaniline) that yields the 4-substituted product, try an aniline with an electron-donating group (e.g., methoxyaniline) to favor the 2-substituted product.

Problem: My reaction is not proceeding, especially with a deactivated aniline.

  • Possible Cause: The aniline ring is too electron-poor due to strong electron-withdrawing groups (like -NO₂), making the final electrophilic aromatic substitution step too slow or impossible under standard conditions.

  • Solution 1: Use a More Powerful Catalyst. Switch from H₂SO₄ to a stronger dehydrating agent and catalyst like polyphosphoric acid (PPA) or polyphosphoric ester (PPE).

  • Solution 2: Increase Reaction Temperature. Carefully increase the temperature to provide more energy for the cyclization step. Monitor for decomposition.

  • Solution 3: Modify the Aniline. If possible, use an aniline with less deactivating substituents.

Data on Regioselectivity Control

The following table summarizes how different substituents on the starting materials can influence the final product distribution in a modified Combes synthesis producing trifluoromethyl-quinolines.

Aniline Substituent (para-)β-Diketone R GroupAcid CatalystMajor Regioisomer
Methoxy (-OCH₃)Increasing BulkPPE2-CF₃
Chloro (-Cl)StandardPPE4-CF₃
Fluoro (-F)StandardPPE4-CF₃

This table is a qualitative summary based on findings where specific ratios were not provided. The general trend is that electron-donating groups on the aniline and increased steric bulk on the diketone favor the 2-substituted product, while electron-withdrawing halogens favor the 4-substituted product.

Experimental Protocols

Protocol 1: General Procedure for the Combes Synthesis of a 2,4-Disubstituted Quinoline

This protocol provides a general method for the synthesis of a 2,4-dimethylquinoline and can be adapted for other substrates.

1. Condensation to form the Enamine Intermediate:

  • In a fume hood, combine the aniline (1.0 eq) and the β-diketone (e.g., acetylacetone, 1.1 eq) in a round-bottom flask.

  • Stir the mixture at room temperature. The reaction is often exothermic and results in the formation of the enamine intermediate, which may be observed as a color change or the formation of water.

2. Acid-Catalyzed Cyclization:

  • Cool the reaction mixture in an ice bath to control the exothermic reaction upon acid addition.

  • Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) to the stirred mixture.

  • After the addition is complete, gently heat the reaction mixture (e.g., 100 °C) for a short period (e.g., 15-30 minutes) to ensure complete cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto a beaker of crushed ice. This will quench the reaction and precipitate the product salt.

  • Neutralize the acidic solution by slowly adding a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the mixture is alkaline. The quinoline product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizing the Workflow and Mechanism

Troubleshooting Regioselectivity

Technical Support Center: Optimization of Catalyst Activity in Quinoline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoline ring formation. The content is designed to directly address specific experimental issues to optimize catalyst activity and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?

A1: Low yields in quinoline synthesis can stem from several factors. A systematic investigation should begin with the following points:

  • Starting Material Purity: Ensure the purity of your starting materials, such as anilines and β-dicarbonyl compounds. Impurities can lead to side reactions or inhibit the catalyst.[1]

  • Catalyst Activity: Verify that the catalyst is active and used in the correct concentration. Some catalysts are sensitive to air and moisture, so proper handling and storage are crucial.[1][2]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Many traditional quinoline syntheses require specific, sometimes harsh, conditions, and any deviation can significantly impact the yield.

  • Reaction Atmosphere: Certain reactions are sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere like nitrogen or argon.

  • Purification Method: Product loss during the workup and purification steps is a common reason for low isolated yields.[1]

Q2: I am observing significant catalyst deactivation in my reaction. What are the common causes and how can I mitigate them?

A2: Catalyst deactivation is a frequent issue and can be attributed to several factors:

  • Coking: This involves the deposition of carbonaceous materials on the catalyst's surface, which blocks active sites.[3]

  • Poisoning: Strong adsorption of impurities or byproducts from the reaction mixture can "poison" the catalyst.[3] Common catalyst poisons include carbon monoxide, halides, cyanides, sulfides, and nitrogen-containing heterocycles.[4]

  • Sintering: At high temperatures, small metal particles of a heterogeneous catalyst can agglomerate into larger ones, which reduces the active surface area.[3]

To mitigate these issues, consider the following strategies:

  • Reagent Purity: Ensure high purity of all reagents and solvents to avoid introducing catalyst poisons.[5]

  • Inert Atmosphere: For air-sensitive catalysts, such as Pd(0), conducting the reaction under a strictly inert atmosphere is crucial.[5]

  • Ligand Selection: In transition-metal catalysis, the choice of ligand is critical. Bulky, electron-rich ligands can often improve catalyst stability.[5]

  • Incremental Substrate Addition: Slowly adding the substrate can help maintain a low concentration of potential poisons, extending the catalyst's lifetime.[5]

Q3: My Friedländer synthesis is giving a low yield. What specific troubleshooting steps should I take?

A3: For low yields in a Friedländer synthesis, consider these points:

  • Catalyst Choice: The effectiveness of a catalyst is highly substrate-dependent. It may be necessary to screen different types of catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[3]

  • Anhydrous Conditions: If you are using a moisture-sensitive catalyst like a Lewis acid, ensure your reaction conditions are strictly anhydrous.[3]

  • Temperature and Time: These parameters are critical. Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize the formation of side products.[3]

Q4: I am struggling with poor regioselectivity in my quinoline synthesis. What are the common causes and solutions?

A4: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials.[6][7] In the Friedländer synthesis, for instance, condensation can occur on either side of an unsymmetrical ketone. To control regioselectivity, you can try introducing a directing group or modifying the reaction conditions to favor one regioisomer.[6][7]

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving low product yields in quinoline ring formation.

LowYield_Troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity impure Impure Materials check_purity->impure Purity Issue? check_catalyst Assess Catalyst Activity inactive Inactive Catalyst check_catalyst->inactive Activity Issue? check_conditions Review Reaction Conditions suboptimal Suboptimal Conditions check_conditions->suboptimal Conditions Issue? check_workup Optimize Purification Strategy loss Product Loss During Workup check_workup->loss Workup Issue? impure->check_catalyst No purify Purify Starting Materials impure->purify Yes inactive->check_conditions No new_catalyst Use Fresh or Alternative Catalyst inactive->new_catalyst Yes suboptimal->check_workup No optimize_cond Adjust Temp, Time, or Solvent suboptimal->optimize_cond Yes modify_workup Modify Workup or Chromatography loss->modify_workup Yes success Improved Yield loss->success No purify->check_catalyst new_catalyst->check_conditions optimize_cond->check_workup modify_workup->success Catalyst_Deactivation start Catalyst Deactivation Observed cause Identify Potential Cause start->cause poisoning Poisoning cause->poisoning Impurities? coking Coking cause->coking Deposits? sintering Sintering cause->sintering High Temp? sol_poison Purify Reagents & Solvents poisoning->sol_poison sol_coke Optimize Reaction Conditions (Temp/Time) coking->sol_coke sol_sinter Lower Reaction Temperature sintering->sol_sinter success Restored Catalyst Activity sol_poison->success sol_coke->success sol_sinter->success

References

Technical Support Center: Minimizing Polymerization in Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common issue of polymerization, a frequent cause of low yields and difficult purification.

Frequently Asked Questions (FAQs)

Q1: What causes polymerization in the Doebner-von Miller reaction?

A1: The primary cause of polymerization is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone reactant.[1][2] Under the strongly acidic conditions of the reaction, these carbonyl compounds are highly susceptible to side reactions, leading to the formation of high-molecular-weight polymers and tars. This side reaction consumes starting material and significantly complicates the isolation and purification of the desired quinoline product.

Q2: How can I visually identify if significant polymerization is occurring?

A2: A key indicator of excessive polymerization is the formation of a thick, dark, and often intractable tar in the reaction mixture.[1] This can make stirring difficult and product extraction challenging. If your reaction mixture becomes a dark, gummy mass, it is a strong sign that polymerization is the dominant pathway.

Q3: What are the most effective strategies to minimize polymerization?

A3: Several strategies can be employed to significantly reduce polymerization and improve the yield of your Doebner-von Miller reaction:

  • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline reactant is in an acidic aqueous phase can drastically reduce the self-polymerization of the carbonyl compound.[2]

  • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline keeps its concentration low at any given time, favoring the desired reaction with the aniline over self-polymerization.[1]

  • Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is stable under neutral conditions but hydrolyzes in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[3][4]

  • Optimization of Reaction Conditions: Careful control of temperature and the type and concentration of the acid catalyst is crucial. Milder conditions can often reduce the rate of polymerization.[1]

Q4: Can standard polymerization inhibitors like hydroquinone be used?

A4: While phenolic compounds like hydroquinone are effective inhibitors for free-radical polymerization, their utility in the acid-catalyzed Doebner-von Miller reaction is not well-documented. The mechanism of polymerization in this reaction is primarily cationic, not radical-based. Therefore, traditional radical inhibitors may not be effective. It is more advisable to employ the strategies mentioned in Q3 to control polymerization.

Troubleshooting Guide: Low Yields and Tar Formation

This guide provides a systematic approach to troubleshooting low yields and excessive tar formation, common issues arising from polymerization.

Symptom Possible Cause Troubleshooting Steps
Reaction mixture becomes a thick, dark tar. Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][5]1. Implement a Biphasic System: Use a two-phase solvent system (e.g., water/toluene) to separate the carbonyl compound from the acidic aqueous phase.[2]2. Slow Reagent Addition: Add the carbonyl compound dropwise to the reaction mixture over an extended period.[1]3. Use an Acetal: Protect the carbonyl group as an acetal, which will hydrolyze slowly under the reaction conditions.[3][4]
Low yield of the desired quinoline product. - Polymerization consuming starting materials.- Incomplete reaction.- Sub-optimal catalyst or temperature.[6]1. Address Polymerization: Follow the steps for tar formation.2. Optimize Catalyst: Screen different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal catalyst for your substrate.[1]3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC to avoid product degradation at high temperatures.[1]
Difficult product isolation and purification. Presence of high-molecular-weight polymeric byproducts.1. Prevent Polymer Formation: Proactive measures are more effective than attempting to remove the tar. Utilize the techniques described above.2. Purification Strategy: If tar is present, after neutralization and extraction, consider purification by column chromatography on silica gel or distillation to separate the product from polymeric residues.

Quantitative Data on Polymerization Minimization Strategies

While exact yield improvements can be highly substrate-dependent, the following table provides a qualitative and, where available, quantitative comparison of different strategies to minimize polymerization.

Method Principle Reported Yield Improvement Reference
Standard (Monophasic) All reactants in a single acidic phase.Baseline (Often low yields due to polymerization)[7]
Biphasic System Carbonyl compound in an organic phase, aniline in an acidic aqueous phase."Drastically reduced polymerization and increased yield"[3]
Slow Addition of Carbonyl Low instantaneous concentration of the carbonyl reactant.Significant improvement in yield by minimizing side reactions.[1]
Use of Acrolein Diethyl Acetal In situ generation of the reactive aldehyde.Fair to excellent yields (e.g., 70-75% for 2-methylquinoline)[3][8]

Key Experimental Protocols

Protocol 1: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes a two-phase system to minimize the polymerization of crotonaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Reaction Execution: Heat the aniline hydrochloride solution to reflux. Add the crotonaldehyde solution dropwise from the addition funnel to the refluxing aniline solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methylquinoline.[2]

Protocol 2: Doebner-von Miller Synthesis of Quinoline using Acrolein Diethyl Acetal

This method employs acrolein diethyl acetal to generate acrolein in situ, thus avoiding its polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired aniline (1.0 eq) and dilute hydrochloric acid (e.g., 3 M).

  • Reagent Addition: Add acrolein diethyl acetal (1.1 to 1.5 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain it for the required time (typically several hours, monitor by TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Make the solution basic by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude quinoline derivative by column chromatography on silica gel or recrystallization.[3]

Visualizing Workflows and Relationships

Doebner-von Miller Reaction: Troubleshooting Polymerization

Troubleshooting_Polymerization start Low Yield or Tar Formation in Doebner-von Miller Rxn check_polymerization Observe thick, dark tar? start->check_polymerization polymerization_confirmed High Polymerization Confirmed check_polymerization->polymerization_confirmed Yes other_issues Investigate Other Issues check_polymerization->other_issues No strategy Implement Polymerization Minimization Strategy polymerization_confirmed->strategy biphasic Use Biphasic System (e.g., Toluene/Water) strategy->biphasic slow_addition Slowly Add Carbonyl Compound strategy->slow_addition acetal Use Acetal Protected Carbonyl strategy->acetal end Improved Yield and Reduced Polymerization biphasic->end slow_addition->end acetal->end check_reagents Check Reagent Purity and Stoichiometry other_issues->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst) other_issues->optimize_conditions check_reagents->end optimize_conditions->end

Caption: A troubleshooting decision tree for addressing polymerization in Doebner-von Miller reactions.

Polymerization vs. Product Formation Pathways

Reaction_Pathways cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Product Desired Quinoline Product Aniline->Product Desired Reaction Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Product Polymer Undesired Polymer / Tar Carbonyl->Polymer Polymerization (Side Reaction) Acid Acid Catalyst Acid->Product Acid->Polymer

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

References

Refining Quinoline Derivative Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the workup and purification of these critical compounds. The following guides and FAQs address specific challenges in a question-and-answer format, providing detailed methodologies and data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a quinoline synthesis, and how do they influence the workup strategy?

A1: The nature of impurities is highly dependent on the specific synthetic method used.

  • In Skraup and Doebner-von Miller reactions , the harsh acidic and high-temperature conditions often lead to the formation of tar and polymeric byproducts.[1] This necessitates a robust initial purification step, such as steam distillation, to separate the volatile quinoline derivative from the non-volatile tar.[2]

  • The Friedländer synthesis , especially when base-catalyzed, can result in aldol self-condensation products of the ketone reactant.[1] These byproducts may have similar polarities to the desired product, often requiring chromatographic separation.

  • In the Combes synthesis , using unsymmetrical β-diketones can lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[1] Careful selection of purification techniques like fractional crystallization or preparative HPLC may be necessary.

Q2: How can I effectively remove unreacted starting materials like anilines?

A2: Unreacted anilines are common basic impurities. An acid wash during the liquid-liquid extraction is a highly effective method for their removal. By dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic aniline will be protonated to form a water-soluble salt, which partitions into the aqueous layer. The desired quinoline derivative, being a weaker base, may also be partially extracted, so it is crucial to then basify the aqueous layer and back-extract with an organic solvent to recover any lost product.[3]

Q3: My quinoline derivative appears to be degrading during silica gel column chromatography. What is causing this, and what are the alternatives?

A3: The acidic nature of standard silica gel can cause the degradation of sensitive quinoline derivatives.[1] Streaking or tailing of spots on a TLC plate is often an indication of strong interaction with the stationary phase. To mitigate this, you can deactivate the silica gel by treating it with a base like triethylamine.[1] Alternatively, switching to a different stationary phase such as alumina (basic or neutral) can be a good solution for purifying basic compounds.[1]

Q4: I am struggling to crystallize my quinoline derivative. What strategies can I employ?

A4: Successful crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4]

  • Single-solvent recrystallization: Use a solvent that dissolves the compound when hot but not when cold.[4]

  • Two-solvent recrystallization: Use a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble.[4]

  • Inducing crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[5]

  • "Oiling out": If your compound separates as an oil, try re-heating the solution and adding more of the "good" solvent or a small amount of a solvent in which the oil is miscible before cooling again.[5]

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Workup

Symptoms: The final mass of the isolated product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Product is water-soluble. Check the aqueous layers by TLC. If the product is present, perform additional extractions with an appropriate organic solvent.
Incomplete extraction. Increase the number of extractions (e.g., from 2 to 4). Ensure vigorous mixing during extraction to maximize partitioning.
Product loss during neutralization. If the reaction is acidic, ensure the pH is sufficiently basic (>9-10) after neutralization to deprotonate the quinoline derivative and ensure its solubility in the organic phase.
Emulsion formation. An emulsion is a stable mixture of the organic and aqueous layers. To break it, add a saturated brine solution or a small amount of a different organic solvent. In some cases, filtration through Celite can help.
Issue 2: Persistent Colored Impurities

Symptoms: The isolated product is dark or discolored, even after initial purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Tar/Polymeric byproducts. For high-boiling quinolines, steam distillation is effective at separating the volatile product from non-volatile tars.[2]
Oxidized species. Wash the organic layer with a reducing agent solution like sodium bisulfite or sodium thiosulfate.
Chromophoric impurities. If the impurities are not removed by extraction, column chromatography is often necessary. If the product is crystalline, recrystallization with the addition of activated charcoal can remove colored impurities.

Data Presentation

The choice of workup and purification strategy can significantly impact the final yield and purity of the synthesized quinoline derivative. Below is a summary of typical outcomes for various purification techniques.

Purification Method Target Compound Typical Yield Reported Purity Key Advantages References
Steam Distillation Quinoline (from Skraup synthesis)ModerateHighExcellent for removing non-volatile tars and unreacted nitrobenzene.[2]
Column Chromatography 7-Chloro-4-(phenylsulfanyl)quinolineGood>95%Highly versatile for separating compounds with different polarities.[6]
Recrystallization 1,8-Naphthyridine derivativesHigh>98%Can yield very pure crystalline products; good for final polishing step.[7]
Salt Formation & Distillation QuinolineLow to ModerateVery HighEffective for removing closely related basic impurities like aniline.[2]

Experimental Protocols

Protocol 1: Purification of a Crude Quinoline Derivative by Column Chromatography

This protocol provides a general procedure for the purification of a quinoline derivative using silica gel column chromatography.

1. Preparation of the Column:

  • Select a column of appropriate size.
  • Plug the bottom of the column with glass wool or cotton.
  • Add a layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
  • Add another layer of sand on top of the silica gel.[6]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Carefully apply the sample solution to the top of the column.
  • Allow the sample to enter the silica bed.[6]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin eluting the column, collecting fractions in test tubes.
  • Gradually increase the polarity of the mobile phase as needed to elute the desired compound.[6]

4. Analysis:

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.[1]

Protocol 2: Purification of Quinoline via Steam Distillation

This protocol is particularly useful for purifying quinoline from a Skraup synthesis.

1. First Steam Distillation:

  • Subject the acidic reaction mixture to steam distillation to remove volatile impurities, primarily unreacted nitrobenzene.[2]
  • Continue until the distillate is clear.

2. Liberation of Quinoline:

  • Make the remaining solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.[2]

3. Second Steam Distillation:

  • Perform a second steam distillation on the alkaline mixture to isolate the crude quinoline.[2]

4. Final Purification:

  • The collected crude quinoline can be further purified by dissolving it in dilute sulfuric acid to form the sulfate salt, treating it to remove any residual aniline, re-liberating the base, and finally performing a vacuum distillation.[2]

Mandatory Visualizations

experimental_workflow cluster_synthesis Quinoline Synthesis cluster_workup Aqueous Workup cluster_purification Purification synthesis Crude Reaction Mixture quench Quench Reaction synthesis->quench extract Liquid-Liquid Extraction (Organic/Aqueous) quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Select Purification Method crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product distillation Distillation (Steam or Vacuum) purification_choice->distillation Volatile Product pure_product Pure Quinoline Derivative column->pure_product recrystallization->pure_product distillation->pure_product

Caption: General experimental workflow for the workup and purification of quinoline derivatives.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity start Workup Issue Encountered check_aq Check aqueous layers by TLC? start->check_aq tar Tar/Polymeric Impurities? start->tar product_in_aq Product in Aqueous Layer? check_aq->product_in_aq re_extract Perform additional extractions product_in_aq->re_extract Yes emulsion Emulsion Formed? product_in_aq->emulsion No break_emulsion Add brine / Filter through Celite emulsion->break_emulsion Yes steam_distill Perform Steam Distillation tar->steam_distill Yes chromatography_issues Streaking in Chromatography? tar->chromatography_issues No deactivate_silica Deactivate silica with Et3N or use Alumina chromatography_issues->deactivate_silica Yes

References

Validation & Comparative

"Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate vs. other EGFR inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate as a representative of the quinoline carboxylate scaffold against established epidermal growth factor receptor (EGFR) inhibitors. While no specific experimental data for this compound is publicly available, this document leverages data from structurally related quinoline derivatives to offer insights into the potential of this chemical class. The guide presents a detailed comparison with clinically approved EGFR inhibitors, supported by experimental data and detailed methodologies.

Introduction to EGFR Inhibition and the Quinoline Scaffold

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a significant target for anticancer therapies.

The quinoline scaffold has been identified as a promising framework for the development of novel EGFR inhibitors. Its heterocyclic structure provides a versatile backbone for chemical modifications that can enhance binding affinity and selectivity for the EGFR kinase domain. Numerous quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents, with some demonstrating potent inhibitory activity against both wild-type and mutant forms of EGFR.

This guide will compare the known performance of established EGFR inhibitors—gefitinib, erlotinib, afatinib, and osimertinib—with the potential of the quinoline-3-carboxylate class, represented here by this compound. Due to the lack of direct experimental data for this specific compound, we will include data for a representative quinoline-based inhibitor from published literature to facilitate a meaningful comparison.

Comparative Analysis of EGFR Inhibitors

The following tables summarize the in vitro potency of various EGFR inhibitors against wild-type and clinically relevant mutant forms of the receptor.

Table 1: In Vitro Inhibitory Potency (IC50) of EGFR Inhibitors

CompoundTargetIC50 (nM)Reference
This compound EGFRData Not Available-
Representative Quinoline Derivative (Compound 4f)EGFR (wild-type)15 ± 1[1]
Gefitinib EGFR (wild-type)26 - 57[2][3]
EGFR (L858R)~3[4]
EGFR (exon 19 del)~13[5]
EGFR (T790M)> 4000[5]
Erlotinib EGFR (wild-type)2[6][7]
EGFR (L858R)~20[7]
EGFR (exon 19 del)~20[7]
EGFR (T790M)> 1000[7]
Afatinib EGFR (wild-type)0.5[3][8]
EGFR (L858R)0.4[3]
EGFR (exon 19 del)~1[3]
EGFR (L858R/T790M)10[3]
Osimertinib EGFR (wild-type)461 - 650
EGFR (L858R)12
EGFR (exon 19 del/T790M)6
EGFR (L858R/T790M)1

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes. The representative quinoline derivative is included to illustrate the potential of this class of compounds.

Experimental Methodologies

This section details the protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.

In Vitro EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the recombinant EGFR enzyme to the desired concentration in kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mM DTT).

    • Prepare a solution of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at twice the final desired concentration in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the diluted EGFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of EGFR inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, PC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of EGFR Signaling

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to approximately 80% confluency and then serum-starve overnight.

    • Pre-treat the cells with the test compound for a specified time (e.g., 2 hours) before stimulating with EGF (e.g., 100 ng/mL for 15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) or total EGFR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K recruits and activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Quinoline Derivative) Inhibitor->EGFR Inhibits kinase activity Experimental_Workflow start Start: Hypothesis synthesis Compound Synthesis (Quinoline Derivative) start->synthesis kinase_assay In Vitro Kinase Assay (Determine IC50) synthesis->kinase_assay cell_viability Cell-Based Assay (e.g., MTT for IC50) kinase_assay->cell_viability western_blot Western Blot Analysis (Target Engagement) cell_viability->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis conclusion Conclusion and Further Development data_analysis->conclusion

References

A Comparative Analysis of Trifluoromethoxy vs. Trifluoromethyl Quinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), has become a key strategy to enhance the pharmacological profiles of quinoline-based drug candidates. This guide provides a comparative analysis of trifluoromethoxy and trifluoromethyl quinoline analogs, summarizing available quantitative data, detailing experimental protocols, and visualizing key concepts to aid in drug design and development.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The choice between a trifluoromethoxy and a trifluoromethyl group can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior. The -OCF3 group is generally considered more lipophilic than the -CF3 group.[1] This increased lipophilicity can enhance membrane permeability and cellular uptake.[2] Both groups are strongly electron-withdrawing, which can modulate the pKa of the quinoline nitrogen and influence metabolic stability.[1]

Below is a comparison of the physicochemical properties of 6-(trifluoromethoxy)quinolin-4-amine and its analogous 6-(trifluoromethyl)quinolin-4-amine. It is important to note that much of the data for the trifluoromethoxy compound is based on computational predictions due to limited available experimental data.

Property6-(Trifluoromethoxy)quinolin-4-amine6-(Trifluoromethyl)quinolin-4-amineSource
Molecular Formula C₁₀H₇F₃N₂OC₁₀H₇F₃N₂[3]
Molecular Weight 228.17 g/mol 212.17 g/mol [3]
XlogP (Predicted) 2.82.5[3]
Melting Point Not available168-172 °C[3]
Boiling Point Not availableNot available[3]
pKa (Predicted) Not available7.5 (Predicted)[3]

Biological Activity: Anticancer Potential

Both trifluoromethyl and trifluoromethoxy-substituted quinolines have demonstrated significant potential as anticancer agents.[4][5] The trifluoromethyl group, in particular, is a common feature in many kinase inhibitors.[6] While direct comparative studies are limited, analysis of individual analogs provides insights into their potential efficacy.

The following table summarizes the in vitro cytotoxic activity of various trifluoromethyl-substituted quinoline derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Source
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003[4]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[7]
N′-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)12.85[7]
2,8-bis(trifluoromethyl)-4-(phenyl)quinoline (5a)HL-60 (Leukemia)19.88 ± 5.35 µg/mL
2,8-bis(trifluoromethyl)-4-(4-methylphenyl)quinoline (5g)HL-60 (Leukemia)Not Reported
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot specifiedLC50 = 14.14[8]

Data for the anticancer activity of trifluoromethoxy-substituted quinolines is less prevalent in the literature, highlighting a gap for future research. However, the known benefits of the trifluoromethoxy group in enhancing metabolic stability and lipophilicity suggest that such analogs could exhibit potent anticancer properties.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of in vitro and in vivo results.

Synthesis of Substituted Quinolines

A general method for synthesizing substituted quinolines involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by cyclization. For instance, 2,8-bis(trifluoromethyl)-4-substituted quinolines can be synthesized from 4-haloquinoline precursors via Suzuki coupling or N-arylation.

Protocol: Suzuki Coupling for the Synthesis of 4-Aryl-quinolines

  • Reaction Setup: In a reaction vessel, combine the 4-iodoquinoline derivative (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon) at reflux for 12-24 hours.

  • Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5]

Protocol: MTT Assay [5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of novel quinoline analogs as potential anticancer agents.

G cluster_0 In Vitro Evaluation A Synthesis of Quinoline Analogs B Primary Screening: MTT Assay on Cancer Cell Lines A->B C Determination of IC50 Values B->C D Secondary Assays: Apoptosis, Cell Cycle Analysis C->D E Mechanism of Action Studies: Kinase Inhibition, etc. D->E F Lead Compound Identification E->F

Caption: A typical workflow for the in vitro screening of anticancer compounds.

Hypothesized Signaling Pathway Inhibition

Quinoline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Analog Quinoline->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a quinoline analog.

Conclusion

Both trifluoromethoxy and trifluoromethyl quinoline analogs represent promising scaffolds for the development of novel therapeutic agents, particularly in oncology. The trifluoromethyl group is well-established in enhancing the anticancer activity of quinolines, with a wealth of supporting data. While experimental data for trifluoromethoxy quinoline analogs is currently more limited, their predicted physicochemical properties suggest they may offer advantages in terms of lipophilicity and metabolic stability. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of fluorinated quinolines.

References

Validating the Biological Target of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, a class of molecules recognized for a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. While the precise biological target of this specific molecule is not yet definitively established in publicly available literature, its structural similarity to other biologically active quinoline-3-carboxylate derivatives suggests a number of plausible mechanisms and molecular targets. This guide provides a comparative framework for validating the putative biological target of this compound, outlining potential experimental approaches and comparing them with alternative strategies and compounds.

Putative Biological Target: Protein Kinases in Cancer Signaling

Based on the demonstrated activity of similar quinoline-3-carboxylate derivatives, a primary putative biological target for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival. Several studies have highlighted the role of quinoline derivatives as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] The general mechanism of action for many anticancer quinoline derivatives involves the induction of apoptosis, or programmed cell death.[3][4]

Comparative Analysis of Target Validation Strategies

Validating a biological target is a critical step in drug development. Below is a comparison of potential strategies to identify and validate the target of this compound.

Target Validation StrategyDescriptionAdvantagesDisadvantages
Biochemical Assays Direct measurement of the compound's effect on the activity of isolated, purified candidate enzymes (e.g., EGFR, HER-2, ATM).Provides direct evidence of target engagement and allows for detailed kinetic analysis (IC50, Ki).Requires prior hypothesis of the target; does not confirm cellular activity or mechanism.
Cell-Based Assays Evaluation of the compound's effect on cellular processes known to be regulated by the putative target (e.g., proliferation, apoptosis, phosphorylation of downstream targets).Confirms the compound's activity in a more biologically relevant context; can provide insights into the mechanism of action.Indirect evidence of target engagement; off-target effects can confound results.
Target Engagement Assays Techniques like Cellular Thermal Shift Assay (CETSA) or drug affinity chromatography to directly demonstrate that the compound binds to the target protein within cells.Provides direct evidence of target binding in a cellular environment.Can be technically challenging and may not reveal the functional consequence of binding.
Genetic Approaches Using techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the putative target gene to see if it phenocopies the effect of the compound.Provides strong genetic evidence for the role of the target in the observed phenotype.Can have off-target effects; compensation by other pathways may occur.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for assessing the inhibitory activity of this compound against a candidate protein kinase.

Materials:

  • Purified recombinant human kinase (e.g., EGFR, HER-2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., Erlotinib for EGFR)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • Add the kinase, substrate peptide, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound or control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based)

This protocol describes a method to evaluate the antiproliferative effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line expressing the putative target (e.g., HT-29 colon cancer cells for EGFR/HER-2)[2]

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

  • Remove the old medium and add the medium containing the different concentrations of the compounds to the wells.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing Workflows and Pathways

Experimental_Workflow start Hypothesized Target b1 b1 start->b1 c1 c1 start->c1 t1 t1 start->t1

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR/HER-2) ligand->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k compound Ethyl 4-hydroxy-8- (trifluoromethoxy)quinoline- 3-carboxylate compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Comparison with Alternative Compounds

Several other classes of compounds are being investigated as inhibitors of the same or similar biological targets.

Compound ClassMechanism of ActionKnown ExamplesAdvantagesDisadvantages
Quinazoline Derivatives ATP-competitive inhibitors of tyrosine kinases.Gefitinib, ErlotinibWell-established class with approved drugs.Acquired resistance is a common issue.
Monoclonal Antibodies Bind to the extracellular domain of receptor tyrosine kinases, blocking ligand binding.Trastuzumab (Herceptin), CetuximabHighly specific for the target.High cost of production, administered via infusion.
Natural Products Diverse mechanisms, including kinase inhibition and apoptosis induction.Curcumin, ResveratrolOften have a good safety profile.Can have low bioavailability and potency.

Conclusion

While the definitive biological target of this compound requires further experimental validation, its chemical structure strongly suggests activity as a protein kinase inhibitor. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers to systematically investigate its mechanism of action and validate its therapeutic potential. By employing a combination of biochemical, cell-based, and target engagement assays, and comparing its performance against established alternatives, the scientific community can effectively elucidate the role of this promising compound in cancer therapy and other disease areas.

References

Unveiling the Potency of 8-Substituted Quinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 8-substituted quinolines reveals a critical interplay between the nature of the substituent at the 8-position and the resulting biological activity. This guide provides a comparative analysis of their anticancer, antimicrobial, and antiviral properties, supported by quantitative data and detailed experimental protocols to aid researchers in drug discovery and development.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Modifications at the 8-position, in particular, have been shown to significantly modulate the efficacy and spectrum of activity of these compounds. This guide synthesizes findings from multiple studies to present a clear comparison of various 8-substituted quinoline derivatives.

Comparative Analysis of Biological Activity

The biological activity of 8-substituted quinolines is profoundly influenced by the electronic and steric properties of the substituent at the 8-position. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of 8-substituted quinoline derivatives, providing a quantitative basis for SAR analysis.

Anticancer Activity of 8-Substituted Quinolines

The cytotoxicity of 8-substituted quinolines has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. A lower IC50 value indicates higher potency.

Compound ID8-SubstituentCancer Cell LineIC50 (µM)Reference
1 -OH (8-Hydroxyquinoline)MDA-MB-231 (Breast)> 20.0[1]
2 -OCH3 (8-Methoxyquinoline)---
3 -NH2 (8-Aminoquinoline)---
4 -BrHeLa (Cervical)8.3[2]
5 -ClMDA-MB-231 (Breast)5.49[1]
6 -NO2C6 (Glioblastoma)50.0[3]
7 -CNHeLa (Cervical)6.7-9.3 µg/mL[2]
8 -OCH2CH(CH3)2 (8-Isobutoxyquinoline)--[4]
9 -O-prenyl--
10 8-aminoquinoline-lipoic acid conjugate661W (Photoreceptor-like)Cytoprotective[1]

Note: Direct comparative IC50 values for some 8-substituted analogs against the same cell line were not available in a single study and have been compiled from various sources. The units (µM or µg/mL) are as reported in the cited literature.

Antimicrobial Activity of 8-Substituted Quinolines

The antimicrobial efficacy of 8-substituted quinolines is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

Compound ID8-SubstituentMicroorganismMIC (µg/mL)Reference
11 -OH (8-Hydroxyquinoline)Staphylococcus aureus27.58 µM[5][6]
12 5,7-dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[7]
13 8-alkoxyquinoline derivativesMycobacterium smegmatis-[7]
14 N-(quinolin-8-yl)-4-chlorobenzenesulfonamide-Cd(II) complexStaphylococcus aureus19.04 x 10⁻⁵[8]
15 N-(quinolin-8-yl)-4-chlorobenzenesulfonamide-Cd(II) complexEscherichia coli609 x 10⁻⁵[8]

Note: The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide comprehensive protocols for the synthesis of representative 8-substituted quinolines and the key biological assays used to evaluate their activity.

Synthesis of 8-Alkoxyquinoline Derivatives

This protocol describes a general method for the O-alkylation of 8-hydroxyquinoline to synthesize 8-alkoxyquinoline derivatives.

Materials:

  • 8-Hydroxyquinoline

  • Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 8-hydroxyquinoline in anhydrous DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Add the corresponding alkyl halide dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 8-alkoxyquinoline derivative.[9][10]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 8-substituted quinoline compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for a few minutes to ensure complete dissolution.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][16][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplate

  • 8-substituted quinoline compounds

  • DMSO (for dissolving compounds)

  • Standard antimicrobial agent (positive control)

  • Incubator

Procedure:

  • Prepare a stock solution of the 8-substituted quinoline compound in DMSO.

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism to be tested, adjusted to a McFarland standard.

  • Add the microbial inoculum to each well of the microplate. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Workflow

To better illustrate the process of SAR studies, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and the principle of the MTT assay.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Start: 8-Hydroxyquinoline synthesis O-Alkylation / Other Modifications start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock Prepare Stock Solutions characterization->stock anticancer Anticancer Screening (MTT Assay) stock->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) stock->antimicrobial ic50 Calculate IC50 Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic sar Structure-Activity Relationship Analysis ic50->sar mic->sar

Caption: Experimental workflow for SAR studies of 8-substituted quinolines.

mtt_assay_principle cluster_cells In Vitro Assay cluster_reagents Reagents cluster_measurement Measurement viable_cells Viable Cells mtt MTT (Yellow, Soluble) dead_cells Dead Cells dead_cells->mtt No Conversion formazan Formazan (Purple, Insoluble) mtt->formazan Mitochondrial Dehydrogenases solubilization Solubilization (DMSO) formazan->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance

Caption: Principle of the MTT assay for cell viability.

References

In Vivo Efficacy of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate and its Analogs Compared to Standard Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

While in vivo efficacy data for Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is not currently available in published literature, the broader class of quinoline-3-carboxylate derivatives has demonstrated significant potential as anti-inflammatory and anticancer agents. This guide provides a comparative analysis of the in vivo anti-inflammatory activity of representative quinoline derivatives against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on preclinical studies in widely accepted animal models of acute inflammation.

Quantitative Data Presentation: Anti-inflammatory Efficacy

The following table summarizes the in vivo anti-inflammatory efficacy of novel quinoline derivatives in a carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation. The efficacy is presented as the percentage of edema protection.

CompoundAnimal ModelRoute of AdministrationDoseTime Point% Edema ProtectionStandard of Care (SoC)SoC % Edema Protection
Quinoline Derivative 3iRatNot SpecifiedNot Specified5 hours71%[1]Indomethacin75%[1]
Quinoline Derivative 3jRatNot SpecifiedNot Specified5 hours71%[1]Indomethacin75%[1]
Quinoline Derivative 3cRatNot SpecifiedNot Specified5 hours69%[1]Indomethacin75%[1]
Quinoline Derivative 3dRatNot SpecifiedNot Specified5 hours69%[1]Indomethacin75%[1]
Quinoline Derivative 3bRatNot SpecifiedNot Specified5 hours64%[1]Indomethacin75%[1]
Quinoline Derivative 3eRatNot SpecifiedNot Specified5 hours64%[1]Indomethacin75%[1]

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model, a widely used assay for screening anti-inflammatory drugs, is provided below.

Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups:

    • Vehicle Control: Receives the vehicle used to dissolve the test compounds.

    • Test Compound Group(s): Receive the quinoline derivative at various doses.

    • Standard Drug Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Drug Administration: The test compound, standard drug, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is administered into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • The degree of swelling is calculated as the increase in paw volume from the baseline measurement.

    • The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Mandatory Visualizations

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan 30-60 min measurement Paw Volume Measurement (hourly) carrageenan->measurement 1-5 hours analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Proposed Anti-inflammatory Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many compounds, including potentially quinoline derivatives, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] This pathway is a key regulator of the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TLR4->IKK TNFR->IKK IkB IκB Degradation IKK->IkB Phosphorylation NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription Quinoline Quinoline Derivative (Proposed Inhibition) Quinoline->IKK

Caption: Proposed NF-κB inhibition by quinoline derivatives.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase inhibitory profile of a representative quinoline-based compound, placing its performance in context with established multi-kinase inhibitors.

Due to the limited publicly available data on the specific cross-reactivity of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, this guide utilizes data from a structurally related quinoline derivative, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (Compound 21b) , a potent and selective c-Met inhibitor.[1] This compound shares the core quinoline scaffold and a trifluoromethyl group, making it a relevant analogue for illustrating a comparative cross-reactivity analysis. The primary therapeutic target of this analogue is presumed to be the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1]

This guide compares the kinase inhibition profile of Compound 21b against two clinically approved multi-kinase inhibitors, Crizotinib and Cabozantinib, providing a clear, data-driven overview of their relative selectivities.

Kinase Inhibitory Profile Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound 21b, Crizotinib, and Cabozantinib against a panel of tyrosine kinases. Lower IC50 values indicate greater potency.

Kinase TargetCompound 21b (IC50, nM)Crizotinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met581
ALK>10002430
RON25215
AXL>1000187
VEGFR2>10001650.03
TIE2>100023710
RET>1000504
KIT>1000>10004.6
FLT3>1000>100012

Data sourced from a comparative analysis of quinoline-based kinase inhibitors.[1]

The data reveals that Compound 21b is a highly potent and selective inhibitor of c-Met kinase.[1] In contrast, Crizotinib and Cabozantinib exhibit broader activity against multiple kinases.[1] The high selectivity of Compound 21b for c-Met suggests the potential for a more targeted therapeutic approach with a potentially different safety profile compared to multi-kinase inhibitors.[1]

Experimental Protocols

The determination of a compound's kinase inhibition profile is typically achieved through a variety of in vitro assays. The following are generalized protocols representative of the methodologies that would be employed to generate the data presented above.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

1. Radiometric Kinase Assay (e.g., HotSpot™):

  • Principle: This assay measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate by the kinase. A decrease in radioactivity indicates inhibition of the kinase.

  • Protocol:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and [γ-³³P]ATP in an appropriate assay buffer.

    • The test compound, at various concentrations, is added to the reaction mixture.

    • The reaction is incubated at a controlled temperature to allow for phosphorylation.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP (e.g., by filtration or chromatography).

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

  • Protocol:

    • The kinase reaction is performed by incubating the kinase, substrate, and ATP with the test compound.

    • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescent signal is measured using a luminometer, and the amount of ADP produced is calculated.

    • IC50 values are calculated from the dose-response curve of the compound.

Cellular Kinase Assays

These assays measure the inhibitory effect of a compound on kinase activity within a cellular context.

1. Western Blot Analysis of Phosphorylated Substrates:

  • Principle: This method detects the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor. A decrease in the phosphorylated form of the substrate indicates inhibition of the upstream kinase.

  • Protocol:

    • Cancer cell lines that overexpress the target kinase are cultured.

    • The cells are treated with various concentrations of the test compound for a specific duration.

    • The cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of the target substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

    • The inhibition of substrate phosphorylation is determined relative to untreated control cells.

Visualizing Kinase Inhibition and Signaling

The following diagrams illustrate the conceptual workflow of a kinase selectivity profiling experiment and a simplified representation of a kinase signaling pathway that can be inhibited by quinoline derivatives.

G Workflow for Kinase Selectivity Profiling cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Data Acquisition & Analysis Compound Test Compound (e.g., Quinoline Derivative) Dilution Serial Dilution Compound->Dilution Plate Multi-well Assay Plate Dilution->Plate Compound Addition Incubation Incubation Plate->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Plate Substrate Substrate & ATP Substrate->Plate Detection Signal Detection (e.g., Luminescence, Radioactivity) Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Selectivity Selectivity Profile Analysis->Selectivity

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

G Simplified c-Met Signaling Pathway Inhibition Ligand HGF (Ligand) Receptor c-Met Receptor Ligand->Receptor Binds to P1 Phosphorylation Receptor->P1 Activates Inhibitor Quinoline Inhibitor (e.g., Compound 21b) Inhibitor->Receptor Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P1->Downstream Initiates Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response Leads to

Caption: Inhibition of the c-Met signaling pathway by a selective quinoline-based inhibitor.

References

Comparative Docking Analysis of Quinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in silico performance of diverse quinoline derivatives against key biological targets, supported by experimental data and detailed methodologies.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[1] Molecular docking, a powerful computational technique, is instrumental in modern drug discovery for predicting the binding affinities and interaction patterns of small molecules with their biological targets.[1] This guide presents a comparative analysis of docking studies on various quinoline derivatives to provide researchers, scientists, and drug development professionals with valuable insights for designing novel and effective therapeutics.

Comparative Docking Performance of Quinoline Derivatives

The inhibitory potential of quinoline derivatives has been explored against a multitude of protein targets implicated in various diseases. The following table summarizes the docking scores of selected quinoline derivatives against their respective protein targets, offering a comparative view of their in silico binding affinities. Lower docking scores are generally indicative of more favorable binding interactions.

Quinoline Derivative/StandardTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Antiviral Activity
Compound 4HIV Reverse Transcriptase4I2P-10.67TRP229, LYS 101[2]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56LYS 101[2]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2P-Not specified[1][2]
Anticancer Activity
Compound 4fEpidermal Growth Factor Receptor (EGFR)Not specified-Forms strong interactions with key amino acids on the active site[3]
Quinoline-amidrazone hybrid (10d)c-Abl Kinase1IEPHigh Libdock score of 169.76 (Note: Libdock scores are not directly comparable to kcal/mol)Not specified[4]
Antibacterial Activity
Compound 10DNA GyraseNot specified-18.8 (Binding Energy)Not specified[1]
Isoniazid (Standard)DNA GyraseNot specified-14.6 (Binding Energy)Not specified[1]
4-substituted cyclobutylphenyl quinolineBacterial DNA gyrase2XCS-6.093 to -9.023Ala 1120, deoxy-ribonucleotide[5]

Experimental Protocols for Molecular Docking

Obtaining reliable and reproducible results from molecular docking studies is critically dependent on the employed methodologies.[1] The following protocol outlines a generalized workflow based on the reviewed literature.

Ligand and Protein Preparation
  • Ligand Preparation: The two-dimensional (2D) structures of the quinoline derivatives are first sketched using chemical drawing software and then converted into three-dimensional (3D) structures. To achieve a low-energy conformation, energy minimization is performed using a suitable force field, such as the Merck Molecular Force Field (MMFF94).[1] The finalized ligand structures are saved in an appropriate file format (e.g., .pdb or .mol2) for the docking software.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[6] The protein structure is then prepared for docking by removing water molecules and any other heteroatoms that are not relevant to the binding interaction.[6] Hydrogen atoms, which are often not resolved in crystal structures, are added, and appropriate charges and bond orders are assigned.[6] The protein structure may also be minimized to relieve any steric clashes.[1]

Docking Simulation
  • Software: A variety of academic and commercial software packages are available for performing molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro (using the Glide module), and Discovery Studio.[2][5][7]

  • Grid Generation: A grid box is defined around the active site of the protein to delineate the search space for the ligand.[1] The dimensions and coordinates of the center of the grid are critical parameters that can significantly influence the outcome of the docking simulation.[1]

  • Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each generated pose, a scoring function is used to calculate the binding energy, which estimates the binding affinity.[6] The primary objective of the algorithm is to identify the pose with the lowest binding energy, as this represents the most stable and likely binding mode.[2]

Analysis of Results

The output of the docking simulation is a set of ligand poses ranked by their docking scores. The pose with the best score is then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[6] This analysis provides crucial insights into the structural basis of the ligand's inhibitory activity and can guide further optimization of the lead compound.

Visualizing Docking Workflows and Biological Pathways

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens, Remove Water) protein_prep->grid_gen docking Molecular Docking (Conformational Search & Scoring) grid_gen->docking pose_analysis Pose Analysis (Binding Interactions) docking->pose_analysis lead_optimization Lead Optimization pose_analysis->lead_optimization

A generalized workflow for comparative molecular docking studies.

egfr_signaling_pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Assessing the Therapeutic Potential of Functionalized Quinoline Motifs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of synthetic and natural compounds with significant therapeutic applications. The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of functionalized quinoline motifs across four key areas: anticancer, antimalarial, neuroprotective, and antibacterial applications. The information is supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Comparison of Bioactivities

The therapeutic efficacy of functionalized quinoline derivatives is demonstrated by their potent activity in various assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative compounds against different targets.

Table 1: Anticancer Activity of Functionalized Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/mL[2]
U937 (Lymphoma)43.95 µg/mL[2]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314-4.65 µg/cm³[2]
HCT-8 (Colon)0.314-4.65 µg/cm³[2]
HL-60 (Leukemia)0.314-4.65 µg/cm³[2]
Quinoline/Pyrido-Pyrimidine (4g)MCF-7 (Breast)3.02[3]
Tubulin Polymerization Inhibitor (4c)MDA-MB-231 (Breast)17 (Tubulin IC50)[4]
Table 2: Antimalarial Activity of Functionalized Quinoline Derivatives
Compound/DerivativePlasmodium StrainIC50Reference
Pyrazole-quinoline hybrid (46)P. falciparum0.036 µg/mL[5]
2-methylquinoline derivative (10)P. falciparum (CQR)0.033 µM[5]
Dioxoisoindoline-quinoline conjugate (17)P. falciparum W2 (CQR)0.097 µM[5]
4-aminoquinoline-pyrimidine hybridP. falciparum W2 (CQR)0.033 µM[6]
Bisquinoline derivativeP. falciparum1-100 nM[7]
Table 3: Antibacterial Activity of Functionalized Quinoline Derivatives
Compound/DerivativeBacterial StrainMICReference
Quinolone coupled hybrid (5d)Gram-positive & Gram-negative strains0.125–8 µg/mL[8]
Quinoline derivative (6)MRSA1.5 µg/mL[9]
C. difficile1.0 µg/mL[10]
N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4 µg/mL[2]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2 µg/mL[11]
M. tuberculosis H37Rv10 µg/mL[11]
Table 4: Neuroprotective Activity of Functionalized Quinoline Derivatives
Compound/DerivativeModelEffectReference
Quinolylnitrone (QN23)Oxygen-Glucose DeprivationSignificant increase in cell viability at 1-250 µM
8-hydroxyquinolineOxidative stress-induced neuronal cell deathSignificant reduction in cell death[12]
NitroxolineOxidative stress-induced neuronal cell deathSignificant reduction in cell death[12]
5-chloro-8-quinolinolOxidative stress-induced neuronal cell deathSignificant reduction in cell death[12]
DHQCerebral Ischemia/Reperfusion (rat model)Neuroprotective effects

Signaling Pathways and Mechanisms of Action

The therapeutic effects of functionalized quinolines are attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms.

experimental_workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Target Identification B Library Synthesis of Functionalized Quinolines A->B C In Silico Screening (Docking, QSAR) B->C D Cytotoxicity Assays (e.g., MTT) C->D F Mechanism of Action Studies D->F E Enzyme Inhibition Assays E->F G Animal Model of Disease (e.g., Xenograft, Infection) F->G H Efficacy & Toxicity Studies G->H I Pharmacokinetic Analysis H->I J Preclinical Candidate I->J Lead Optimization

Figure 1: General experimental workflow for the discovery and evaluation of therapeutic quinoline derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTORC1 Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Quinoline Quinoline Derivative Quinoline->Tubulin binds to colchicine site Heme_Polymerization Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by malaria parasite Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Quinoline Quinoline Derivative Quinoline->Heme Inhibition of polymerization

References

A Comparative Analysis of Novel Quinolinone Derivatives: Evaluating Anticancer and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative evaluation of newly synthesized quinolinone derivatives, focusing on their anticancer and antimicrobial efficacy. By presenting key experimental data in a standardized format, this document aims to facilitate the objective assessment of these compounds and inform future drug development efforts.

Comparative Biological Activity of Novel Quinolinone Derivatives

The following tables summarize the in vitro anticancer and antimicrobial activities of two distinct series of novel quinolinone derivatives. The selected compounds, 8-hydroxyquinoline-5-sulfonamide derivatives (3c and 3f) and a 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivative (6m), have been evaluated under comparable experimental conditions to allow for a direct comparison of their biological potential.

Anticancer Activity (IC50, µM)

The half-maximal inhibitory concentration (IC50) values presented below quantify the potency of the quinolinone derivatives in inhibiting the growth of various human cancer cell lines. Lower IC50 values are indicative of higher anticancer activity.

Compound IDC-32 (Amelanotic Melanoma)MDA-MB-231 (Breast Adenocarcinoma)A549 (Lung Adenocarcinoma)
3c 22.8 ± 1.2[1]24.5 ± 1.5[1]25.1 ± 1.1[1]
3f 35.4 ± 1.8[1]40.2 ± 2.1[1]38.9 ± 1.9[1]
6m Not Reported>500 µg/mL*Not Reported

*Note: The anticancer activity of compound 6m against MDA-MB-231 cells was evaluated based on colony-forming ability at a concentration of 500 µg/mL, where it exhibited a significant decline in the number and size of colonies.[2][3] A direct IC50 value was not provided in the available literature.

Antimicrobial Activity (MIC, µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below compares the efficacy of the quinolinone derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDStaphylococcus aureus (Gram-positive)Enterococcus faecalis (Gram-positive)Escherichia coli (Gram-negative)
3c 16[1]>256[1]Not Reported
3f 32[1]>256[1]Not Reported
6m 400[2][3]Not Reported400[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (C-32, MDA-MB-231, A549) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The quinolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains (S. aureus, E. faecalis, E. coli) are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The quinolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanistic Insights: Signaling Pathways in Anticancer Activity

Quinolinone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified signaling cascade often targeted by these compounds.

anticancer_pathway cluster_0 Quinolinone Derivative cluster_1 Cellular Response Quinolinone Quinolinone Derivative p53 p53 Activation Quinolinone->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Triggers Bcl2->Apoptosis Blocks

Caption: Anticancer mechanism of quinolinone derivatives.

The binding of a quinolinone derivative can lead to the activation of the tumor suppressor protein p53.[4][5] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately culminating in apoptosis.[4]

References

A Comparative Guide to the Anti-proliferative Activity of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including potent anti-proliferative effects.[1] This guide provides a comparative analysis of the anti-proliferative activity of various quinoline-3-carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of quinoline-3-carboxylate derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of selected quinoline-3-carboxylate derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4m MCF-7 (Breast)0.33[1][2]
4n MCF-7 (Breast)0.33[1][2]
4k K562 (Leukemia)0.28[1][2]
4m K562 (Leukemia)0.28[1][2]
2f MCF-7, K562Potent & Selective[3]
2l MCF-7, K562Potent & Selective[3]
11 MCF-7 (Breast)29.8[4]
12 MCF-7 (Breast)39.0[4]
13 MCF-7 (Breast)40.0[4]
14 MCF-7 (Breast)40.4[4]
6a MCF-7 (Breast)Superior to Imatinib
6b MCF-7 (Breast)Superior to Imatinib
6i MCF-7 (Breast)Superior to Imatinib

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-proliferative activity of quinoline-3-carboxylate derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat cells with various concentrations of the quinoline-3-carboxylate derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] The intensity of the purple color is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.[4][7]

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cell monolayers by adding 50-100 µL of 10% (wt/vol) trichloroacetic acid (TCA) and incubate at 4°C for at least 1 hour.[1][7]

  • Staining: Remove the TCA solution, wash the plates, and add 50-100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[1]

  • Washing: Remove the SRB solution and wash the plates repeatedly with 1% (vol/vol) acetic acid to remove unbound dye.[1][7]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4][7]

Colony Formation Assay

This in vitro cell survival assay assesses the ability of a single cell to grow into a colony, indicating its long-term proliferative potential.[8][9]

  • Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 100-1000 cells per well) into 6-well plates.[10]

  • Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the quinoline-3-carboxylate derivatives.

  • Incubation: Incubate the plates for 1 to 3 weeks, depending on the cell line, to allow for colony formation.[8]

  • Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 10% neutral buffered formalin or 6% glutaraldehyde. Stain the colonies with 0.5% crystal violet solution.[9][11]

  • Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.[8] The surviving fraction is calculated based on the plating efficiency of untreated control cells.

Signaling Pathways and Mechanisms of Action

Quinoline-3-carboxylate derivatives exert their anti-proliferative effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.

Intrinsic Apoptosis Pathway

Several quinoline-3-carboxylate derivatives have been found to induce apoptosis through the up-regulation of the intrinsic apoptosis pathway.[1][2] This pathway is initiated by intracellular signals in response to cellular stress, leading to the activation of caspase cascades and ultimately, programmed cell death.

G cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Quinoline Quinoline-3-Carboxylate Derivatives Quinoline->Bax Activates Quinoline->Bcl2 Inhibits

Caption: Intrinsic Apoptosis Pathway and Quinoline-3-Carboxylate Derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12] Dysregulation of this pathway is common in many cancers. Some quinoline derivatives have been shown to inhibit components of this pathway, thereby suppressing tumor growth.[13]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoline Quinoline-3-Carboxylic Acid Derivatives Quinoline->VEGFR2 Inhibits

References

Safety Operating Guide

Proper Disposal of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a compound frequently used in research and drug development. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

This guide is intended for researchers, scientists, and drug development professionals. It offers a direct, procedural, and step-by-step approach to the disposal of this halogenated quinoline derivative.

I. Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Protective Clothing A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as regulated chemical waste. As a halogenated organic compound, it requires specific handling to prevent environmental contamination and ensure safety.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams.[2][3] Mixing these waste types can complicate the disposal process and increase costs.[3]

    • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid to prevent the escape of vapors.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, filter paper), in the designated halogenated waste container.

    • Keep the waste container closed at all times, except when adding waste.[2]

  • Labeling:

    • Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3]

    • The label must clearly identify the contents, including "this compound" and any other chemicals in the mixture. Indicate the approximate concentrations of each component.

    • Mark the appropriate hazard warnings on the label (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

    • Ensure the container is within a secondary containment system to prevent spills.

  • Final Disposal:

    • Under no circumstances should this chemical be disposed of down the drain. [2][4]

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the hood running.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for disposal as halogenated hazardous waste.

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the proper workflow for handling and disposing of this compound.

G cluster_0 Experimental Phase cluster_1 Waste Generation cluster_2 Disposal Phase A Weighing and Handling (in fume hood) B Chemical Reaction A->B D Contaminated PPE (gloves, wipes) A->D C Work-up and Purification B->C B->D C->D E Residual Product C->E F Aqueous and Organic Layers from Work-up C->F G Halogenated Waste Container D->G E->G F->G I Store in Satellite Accumulation Area G->I H EHS/Licensed Disposal I->H

Caption: Experimental workflow from handling to final disposal.

G start Waste Generated (Contains Ethyl 4-hydroxy-8- (trifluoromethoxy)quinoline-3-carboxylate) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_bin Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin  Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin  No label_store Label Container and Store in Designated Area halogenated_bin->label_store non_halogenated_bin->label_store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor label_store->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision logic for proper waste segregation.

References

Personal protective equipment for handling Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Safe Handling, and Disposal Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material, such as butyl rubber or neoprene. Always inspect gloves for any signs of degradation before use.[2]
Body Protection Laboratory CoatA flame-resistant lab coat worn over personal clothing is recommended. Ensure the coat is fully buttoned to maximize skin coverage.
Respiratory Protection Air-Purifying RespiratorIf working outside a certified chemical fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.

Operational Plan: Safe Handling Protocol

Strict adherence to the following handling protocol is critical for minimizing risk.

  • Engineering Controls : Always handle Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate within a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Pre-Handling Check : Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • During Handling :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe in dust or vapors.[3]

    • Use the smallest quantity of the compound necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[3][4]

    • Decontaminate all work surfaces and equipment after use.

Disposal Plan: Contaminated PPE

Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.[6]

  • Non-Hazardous PPE : Any PPE that has not come into contact with the chemical can be disposed of in the general waste.[7]

  • Contaminated Disposable PPE (Gloves, etc.) :

    • Place used PPE in a designated, clearly labeled hazardous waste container lined with a sturdy plastic bag.[8][9]

    • Do not overfill the container. When the bag is full, securely tie it.[8]

    • This waste must be collected and disposed of by a licensed hazardous waste management company.[8]

  • Contaminated Reusable PPE (Lab Coat) :

    • If a lab coat becomes contaminated, remove it immediately.

    • Do not take contaminated lab coats home.[9] They must be laundered by a professional service that is equipped to handle chemically contaminated clothing.

Below is a workflow diagram illustrating the personal protective equipment protocol.

PPE_Protocol Figure 1: PPE Protocol Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal start Start: Assess Hazards ppe_select Select Appropriate PPE start->ppe_select Consult SDS/Safety Info inspect_ppe Inspect PPE for Damage ppe_select->inspect_ppe don_coat 1. Don Lab Coat inspect_ppe->don_coat don_respirator 2. Don Respirator (if needed) don_coat->don_respirator don_goggles 3. Don Eye/Face Protection don_respirator->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves handle_chem Handle Chemical in Fume Hood don_gloves->handle_chem doff_gloves 1. Remove Gloves handle_chem->doff_gloves doff_goggles 2. Remove Eye/Face Protection doff_gloves->doff_goggles doff_coat 3. Remove Lab Coat doff_goggles->doff_coat doff_respirator 4. Remove Respirator (if used) doff_coat->doff_respirator dispose_ppe Dispose of Contaminated PPE in Designated Waste doff_respirator->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: PPE Protocol Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.